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Core Science & Biosynthesis

Foundational

A Deep Dive into the Molecular Siege: Cefsulodin Sodium's Mechanism of Action Against Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquir...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. Cefsulodin, a third-generation cephalosporin, has a notably narrow but potent spectrum of activity, primarily targeting this opportunistic pathogen.[1][2][3] This guide dissects the molecular underpinnings of cefsulodin's efficacy against P. aeruginosa, focusing on its targeted interaction with Penicillin-Binding Proteins (PBPs), the subsequent disruption of cell wall synthesis, and the various mechanisms the bacterium employs to counteract this assault. By synthesizing mechanistic insights with actionable experimental protocols, this document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.

The Molecular Duel: Cefsulodin vs. P. aeruginosa

Cefsulodin sodium is a semi-synthetic, beta-lactam antibiotic characterized by its specific and potent activity against P. aeruginosa.[2] Unlike broad-spectrum cephalosporins, its clinical utility is almost exclusively centered on infections caused by this organism.[2][3] This specificity is a direct result of its high affinity for particular enzymes essential for the integrity of the bacterial cell wall.[4][5][6]

The primary antibacterial action of cefsulodin, like other beta-lactam antibiotics, is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural support and protection against osmotic lysis.[1][7]

The Primary Target: Penicillin-Binding Proteins (PBPs)

The efficacy of cefsulodin is rooted in its ability to selectively bind to and inactivate specific Penicillin-Binding Proteins (PBPs) in P. aeruginosa. PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are essential for the final steps of peptidoglycan synthesis.[2][7]

P. aeruginosa possesses several PBPs, with PBP1a, PBP1b, and PBP3 being of high molecular weight and critical for cell elongation and division. Cefsulodin exhibits a particularly high affinity for PBP1a and PBP1b, and also effectively binds to PBP3.[4][7] This targeted binding is the cornerstone of its potent anti-pseudomonal activity.[4]

Mechanism of PBP Inhibition

The mechanism of inhibition involves the acylation of the serine residue at the active site of the PBP by the beta-lactam ring of cefsulodin. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme.[1] The consequence of this inactivation is the blockage of the transpeptidation step in peptidoglycan synthesis, which is responsible for cross-linking the peptide side chains of the glycan strands. This disruption of cell wall synthesis leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1][7]

G cluster_periplasm Periplasmic Space UDP_NAG UDP-N-acetylglucosamine UDP_NAM_pentapeptide UDP-N-acetylmuramic acid-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Multiple Steps Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Transglycosylation (PBP1a/1b GT activity) Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transpeptidation (PBP1a/1b/3 TP activity) Mature_PG Mature, Cross-linked Peptidoglycan Nascent_PG->Mature_PG Cross-linking Cell_Lysis Cell_Lysis Nascent_PG->Cell_Lysis Weakened Cell Wall Cefsulodin Cefsulodin PBPs PBP1a, PBP1b, PBP3 (Transpeptidases) Cefsulodin->PBPs caption Cefsulodin inhibits PBP-mediated peptidoglycan cross-linking.

Caption: Cefsulodin inhibits PBP-mediated peptidoglycan cross-linking.

The Counter-Offensive: P. aeruginosa's Resistance Mechanisms

The clinical efficacy of cefsulodin can be compromised by the development of resistance in P. aeruginosa. Several mechanisms contribute to this resistance:

  • Beta-Lactamase Production: The production of beta-lactamase enzymes, particularly the chromosomally encoded AmpC cephalosporinase, is a major mechanism of resistance.[8][9] These enzymes hydrolyze the beta-lactam ring of cefsulodin, rendering it inactive before it can reach its PBP targets.[10] While cefsulodin is more stable to hydrolysis by many beta-lactamases compared to other cephalosporins, overexpression of AmpC can lead to clinically significant resistance.[3][11]

  • Modification of PBP Targets: Alterations in the structure of PBPs, particularly PBP3, can reduce the binding affinity of cefsulodin.[12][13] Spontaneous mutations in the genes encoding these proteins can lead to a decreased susceptibility to the antibiotic.[13]

  • Reduced Outer Membrane Permeability: Gram-negative bacteria like P. aeruginosa have an outer membrane that acts as a permeability barrier. Cefsulodin must traverse this membrane through porin channels to reach its PBP targets in the periplasmic space.[10] Down-regulation or mutation of these porin channels can restrict the influx of the antibiotic, thereby contributing to resistance.[14]

  • Efflux Pump Overexpression: P. aeruginosa possesses a number of multidrug efflux pumps, such as MexAB-OprM and MexXY-OprM, which can actively transport a wide range of antibiotics, including cefsulodin, out of the cell.[14][15] Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching effective levels to inhibit the PBPs.[15][16]

G cluster_cell Pseudomonas aeruginosa Cell cluster_periplasm Periplasm Cefsulodin_out Cefsulodin (extracellular) Porin Porin Channel Cefsulodin_out->Porin Entry Cefsulodin_in Cefsulodin BetaLactamase AmpC β-Lactamase Cefsulodin_in->BetaLactamase Hydrolysis PBPs PBP Target Cefsulodin_in->PBPs Inhibition Altered_PBPs Altered PBP (Reduced Affinity) Cefsulodin_in->Altered_PBPs Reduced Binding Efflux Efflux Pump (e.g., MexAB-OprM) Cefsulodin_in->Efflux Export Porin->Cefsulodin_in Efflux->Cefsulodin_out caption Mechanisms of cefsulodin resistance in P. aeruginosa.

Caption: Mechanisms of cefsulodin resistance in P. aeruginosa.

Laboratory Protocols for Mechanistic Investigation

To elucidate the intricacies of cefsulodin's interaction with P. aeruginosa, a suite of well-established laboratory protocols is essential.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] It is a fundamental measure of an antibiotic's potency.

Methodology: Broth Microdilution [19]

  • Preparation of Cefsulodin Stock Solution: Prepare a stock solution of cefsulodin sodium in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the cefsulodin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the cefsulodin dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19]

  • Reading the MIC: The MIC is determined as the lowest concentration of cefsulodin at which there is no visible growth (turbidity).[18]

Protocol: Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of cefsulodin for specific PBPs by measuring its ability to compete with a labeled beta-lactam (e.g., radiolabeled or fluorescent penicillin) for binding to the PBPs.[20]

Methodology: Fluorescent Penicillin Competition

  • Membrane Preparation: Grow P. aeruginosa to mid-log phase, harvest the cells, and lyse them to prepare a membrane fraction containing the PBPs.

  • Competitive Inhibition: Aliquots of the membrane preparation are pre-incubated with varying concentrations of unlabeled cefsulodin for a specific time (e.g., 10 minutes at 30°C).

  • Labeling: A fluorescently labeled penicillin (e.g., Bocillin FL) is added to each reaction and incubated for another period (e.g., 10 minutes at 30°C) to label the PBPs that are not bound by cefsulodin.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The gel is visualized using a fluorescent scanner. The intensity of the fluorescent signal for each PBP band is quantified. A decrease in fluorescence intensity with increasing concentrations of cefsulodin indicates competitive binding.

  • IC50 Determination: The concentration of cefsulodin that inhibits 50% of the binding of the fluorescent penicillin (IC50) is calculated for each PBP, providing a measure of its binding affinity.[20]

G cluster_assay PBP Competition Assay start Start: P. aeruginosa Membrane Preparation incubation Incubate membrane preps with varying [Cefsulodin] start->incubation labeling Add fluorescent penicillin (e.g., Bocillin FL) incubation->labeling sds_page Separate proteins by SDS-PAGE labeling->sds_page visualize Visualize and quantify fluorescence of PBP bands sds_page->visualize ic50 Calculate IC50 for each PBP visualize->ic50 caption Workflow for a PBP competition assay.

Sources

Exploratory

Technical Monograph: Cefsulodin Sodium – Structural Dynamics and Targeted Anti-Pseudomonal Mechanisms

[1] Introduction: The "Sniper" of Cephalosporins Cefsulodin sodium (CAS: 52152-93-9) represents a unique divergence in third-generation cephalosporin design.[][2] Unlike its broad-spectrum contemporaries (e.g., ceftazidi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Sniper" of Cephalosporins

Cefsulodin sodium (CAS: 52152-93-9) represents a unique divergence in third-generation cephalosporin design.[][2] Unlike its broad-spectrum contemporaries (e.g., ceftazidime), cefsulodin functions as a narrow-spectrum "sniper," exhibiting potent, highly specific activity against Pseudomonas aeruginosa while remaining largely inert against Enterobacteriaceae.[][2]

This specificity renders it a critical tool in two distinct domains:

  • Clinical/Research: Investigating PBP (Penicillin-Binding Protein) affinity profiles in resistant Gram-negative isolates.

  • Industrial Microbiology: Serving as the selective agent in CIN (Cefsulodin-Irgasan-Novobiocin) agar for Yersinia isolation and water quality testing (MI Agar).[][2]

This guide dissects the chemical architecture that dictates this specificity and provides validated protocols for its handling and analysis.

Chemical Architecture & Molecular Dynamics[2]

Structural Analysis

Cefsulodin is a semi-synthetic cephalosporin derived from 7-aminocephalosporanic acid (7-ACA).[][2][3] Its activity and instability are governed by two critical substituents on the cephem nucleus:

  • C-7 Position (Side Chain): The

    
    -sulfophenylacetyl group .[][2] The sulfonic acid moiety confers a negative charge, mimicking the phosphate groups of the bacterial cell wall, which facilitates recognition by specific porins (OprF) in P. aeruginosa.[][2]
    
  • C-3 Position: The isonicotinamide (4-carbamoylpyridinium) group .[][2] This cationic moiety creates a zwitterionic structure in conjunction with the C-4 carboxylate.[2] This zwitterionic character is essential for rapid penetration through the outer membrane of Pseudomonas.

Key Stability Insight: The pyridinium group at C-3 is a good leaving group but also renders the molecule susceptible to nucleophilic attack.[2] Consequently, cefsulodin exhibits a narrower pH stability window (pH 3.2–5.[2][4]7) compared to other cephalosporins.[2][3][4][5]

Physicochemical Profile

The sodium salt form is used to maximize aqueous solubility.

PropertySpecificationTechnical Note
Molecular Formula

Anhydrous basis.[][2][3][6][7]
Molecular Weight 554.53 g/mol
Appearance White to light-yellow crystalline powderYellowing indicates oxidative degradation.[2]
Solubility Water: >50 mg/mL; Methanol: SolubleInsoluble in non-polar organic solvents.[2]
pH Stability Optimal: 3.5 – 5.0Rapid hydrolysis occurs at pH > 7.[2]0.
pKa ~2.5 (Carboxyl), ~1.8 (Sulfonic)Highly acidic nature requires buffering.[2]
Hygroscopicity HighMust be stored in desiccated conditions.[2]

Mechanism of Action: The PBP Interaction

Cefsulodin does not bind equally to all Penicillin-Binding Proteins.[2] Its efficacy is driven by a high-affinity saturation of PBP1a and PBP1b in Pseudomonas aeruginosa.[2]

  • PBP1a/1b Inhibition: These are the major transglycosylases/transpeptidases responsible for cell elongation.[2] Inhibition leads to rapid spheroplast formation and lysis.[2]

  • PBP3 Sparing: Unlike ceftazidime (which targets PBP3 and causes filamentation), cefsulodin causes direct lysis, resulting in a faster bactericidal effect at equivalent MICs.[][2]

Signaling & Inhibition Pathway

The following diagram illustrates the cascade from administration to bacterial lysis.

Cefsulodin_Mechanism Cef Cefsulodin Sodium (Extracellular) Porin OprF Porin Channel (Outer Membrane) Cef->Porin Passive Diffusion (Zwitterionic facilitation) Periplasm Periplasmic Space (High Concentration) Porin->Periplasm Translocation PBP1 Target: PBP1a / PBP1b (Inner Membrane) Periplasm->PBP1 Acylation of Active Serine Peptido Peptidoglycan Cross-linking PBP1->Peptido Inhibition Lysis Osmotic Instability & Cell Lysis Peptido->Lysis Structural Failure

Figure 1: Mechanism of Action.[2][8] Cefsulodin specifically targets PBP1a/1b after traversing the OprF porin, leading to direct inhibition of cell wall cross-linking.[]

Experimental Protocols

Protocol A: Preparation and Storage of Analytical Standards

Context: Cefsulodin degrades rapidly in alkaline solutions or simple water if left at room temperature.[2] The degradation product, isonicotinamide, interferes with UV detection.[]

Reagents:

  • Cefsulodin Sodium Salt (>98% purity).[2][9]

  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (Critical for stability).

  • Solvent: HPLC-grade Water.[][2]

Methodology:

  • Weighing: Accurately weigh 10.0 mg of Cefsulodin Sodium into a sterile, light-protected vial.

  • Dissolution: Dissolve in 10 mL of 0.1 M Sodium Acetate buffer (pH 4.5) . Do not use unbuffered water for stock storage.[2]

    • Why: The acidic buffer maintains the molecule within its stability window (pH 3.2–5.7).[2]

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding).

  • Storage: Aliquot immediately into cryovials.

    • Store at -20°C for up to 30 days.

    • Store at -80°C for up to 6 months.

    • Never refreeze after thawing.[2]

Protocol B: MIC Determination (Pseudomonas specific)

Context: Standardizing the Minimum Inhibitory Concentration (MIC) assay for P. aeruginosa requires cation-adjustment to prevent false resistance due to membrane permeability shifts.[][2]

Methodology:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[][2]

    • Ca++: 20-25 mg/L.[][2]

    • Mg++: 10-12.5 mg/L.[][2]

  • Inoculum: Prepare a 0.5 McFarland standard of P. aeruginosa (approx.

    
     CFU/mL).[2] Dilute 1:100 in CAMHB.[2]
    
  • Dilution Series: Prepare serial two-fold dilutions of Cefsulodin in CAMHB ranging from 64 µg/mL down to 0.125 µg/mL.

  • Incubation: 35 ± 2°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth.[2]

    • Expected Range (Wild Type): 1 – 4 µg/mL.[2]

    • Resistant Breakpoint: > 16 µg/mL (CLSI standards).[2]

Analytical Characterization (HPLC)

Quantification of cefsulodin requires separation from its degradation products (isonicotinamide and the lactone form).[2]

HPLC Workflow Diagram:

HPLC_Workflow Sample Sample Prep (Plasma/Media) Precip Protein Precipitation (Acetonitrile 1:1) Sample->Precip Extract Filter Filtration (0.22 µm) Precip->Filter Clarify Column Column: C18 Reverse Phase (5 µm, 150 x 4.6mm) Filter->Column Inject 10µL Detect UV Detection (254 nm) Column->Detect Elute Data Integration (Retention ~9 min) Detect->Data Quantify

Figure 2: HPLC Analytical Workflow. Note the specific retention time and UV wavelength.

Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 5 µm particle size.[2]

  • Mobile Phase:

    • Solvent A: 1% Ammonium Sulfate in Water (pH adjusted to 4.5).[2]

    • Solvent B: Acetonitrile.[2]

    • Ratio: 92:8 (Isocratic).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Absorption max of the pyridine ring).[2]

  • System Suitability: Resolution between isonicotinamide (degradant) and cefsulodin must be > 5.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 656644, Cefsulodin Sodium. Retrieved from [Link]

  • King, A., Shannon, K., & Phillips, I. (1980).[][2][3] In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases. Antimicrobial Agents and Chemotherapy.[2][3][5][10][9][11] Retrieved from [Link]

  • Noguchi, H., et al. (1979).[2] Affinity of cefsulodin for penicillin-binding proteins of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[2][3][5][10][9][11] Retrieved from [Link]

  • Barry, A. L., et al. (1982).[2] Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test. Antimicrobial Agents and Chemotherapy.[2][3][5][10][9][11] Retrieved from [Link]

Sources

Foundational

Cefsulodin Sodium: Comprehensive Discovery, Development, and Mechanistic Guide

Executive Summary Cefsulodin sodium is a third-generation, narrow-spectrum cephalosporin antibiotic distinguished by its highly specific bactericidal activity against Pseudomonas aeruginosa. Unlike broad-spectrum cephalo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefsulodin sodium is a third-generation, narrow-spectrum cephalosporin antibiotic distinguished by its highly specific bactericidal activity against Pseudomonas aeruginosa. Unlike broad-spectrum cephalosporins that disrupt the entire microbiome, cefsulodin’s unique affinity for specific Penicillin-Binding Proteins (PBPs) in Pseudomonas species makes it a critical tool in both clinical microbiology and targeted therapeutic research[1]. Recently, its unique structural moieties have also positioned it as a lead compound in oncological drug repurposing, specifically as a phosphotyrosine mimetic for inhibiting the SHP2 pathway[2].

Historical Context & Development Trajectory

The discovery of cefsulodin in 1977 by Takeda Pharmaceutical Company marked a significant milestone in the evolution of beta-lactam antibiotics[3][4]. During the 1970s, Japanese pharmaceutical companies were at the forefront of generating highly specialized analogs of cephalosporins to combat emerging resistant strains[5].

To navigate the complex regulatory environment of the United States and Canada, Takeda formed a joint venture with Abbott Laboratories in 1977, known as TAP Pharmaceuticals [5]. Cefsulodin (developed under the trade names Cefonomil, Cefonom, and Takesulin) was one of the first New Drug Applications (NDAs) filed by this joint venture[5]. The strategic value of cefsulodin lay in its highly restricted spectrum: while most third-generation cephalosporins were designed for broad Gram-negative coverage, cefsulodin was purposefully developed to target P. aeruginosa while sparing normal gastrointestinal flora and other Enterobacteriaceae[1].

Mechanism of Action & Target Specificity

Cefsulodin exerts its bactericidal effect by covalently binding to and inhibiting the transpeptidase domain of essential Penicillin-Binding Proteins (PBPs), which are responsible for the final cross-linking of the peptidoglycan cell wall[1][6].

The Causality of Rapid Lysis

In P. aeruginosa, cefsulodin exhibits an exceptionally high affinity for PBP1b and PBP3 (also known as FtsI)[1][7].

  • PBP3 (FtsI) is the only essential PBP required for bacterial cell division (divisome assembly)[8].

  • PBP1b is a bifunctional enzyme critical for cell elongation and structural repair[1][6].

When cefsulodin inhibits PBP3, it blocks the divisome, typically causing the bacteria to filament. However, the simultaneous inhibition of PBP1b creates a state of synthetic lethality. The bacteria attempt to elongate without the ability to cross-link the new peptidoglycan, leading to catastrophic loss of structural integrity, rapid midcell blebbing, and subsequent cell lysis[8][9].

Quantitative Data: PBP Binding Profiles

The selectivity of cefsulodin is driven by its differential binding affinities across bacterial species, as summarized below:

Bacterial SpeciesPrimary PBP TargetsSecondary / Poor TargetsPhenotypic Consequence
P. aeruginosa PBP1b, PBP3PBP2Divisome blockade; Rapid cell lysis[1][7]
E. coli PBP1a, PBP1bPBP2, PBP3Cell rounding; Delayed lysis[1][10]
S. aureus None (Poor affinity)All PBPsNatural resistance[1]
Visualizing the Intervention Pathway

G UDP UDP-GlcNAc (Cytoplasm) LipidI Lipid I UDP->LipidI MraY LipidII Lipid II LipidI->LipidII MurG Periplasm Lipid II (Periplasm) LipidII->Periplasm Flippase (MurJ) PBP PBP1b & PBP3 (Transpeptidation) Periplasm->PBP Polymerization Crosslink Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslink Normal Synthesis Lysis Cell Lysis & Death PBP->Lysis Divisome Blockade Cefsulodin Cefsulodin Sodium Cefsulodin->PBP Covalent Inhibition

Caption: Peptidoglycan synthesis pathway and the targeted intervention of Cefsulodin at PBP1b/PBP3.

Chemical Synthesis & Manufacturing Protocols

A major hurdle in the development of cefsulodin sodium is its chemical instability. Cefsulodin free acid is highly insoluble in water. Traditional manufacturing processes utilized sodium hydroxide (NaOH) in an aqueous suspension to deprotonate the free acid into a soluble monosodium salt[11].

The Causality of Degradation: Because the free acid dissolves slowly in water, the addition of strong base (NaOH) creates localized zones of high pH. This drives the formation of the disodium salt of cefsulodin , which is highly unstable. In the disodium state, water or hydroxide ions act as nucleophiles, displacing the pyridinium group and irreversibly degrading the API[11][12].

Modern Patented Synthesis Workflow

To bypass this degradation pathway, modern synthesis protocols utilize an organic solvent and a weak base[11].

G Cef Cefsulodin (Free Acid) Insoluble in Water Solvent Dissolve in DMF (Organic Solvent) Cef->Solvent Rapid Dissolution Base Add Sodium Acetate (Weak Base, pH 3.8-4.4) Solvent->Base Mono Cefsulodin Monosodium (Stable Target Product) Base->Mono Controlled Deprotonation Di Disodium Salt (Degradation Pathway) Base->Di Avoided (No NaOH) Precip Precipitate with Ethanol (Anti-solvent) Mono->Precip Isolation

Caption: Optimized synthesis workflow for Cefsulodin Monosodium avoiding the disodium degradation pathway.

Protocol 1: Synthesis of High-Purity Cefsulodin Monosodium

Self-Validating System: The use of a weak base intrinsically prevents the pH from exceeding 4.4, making the over-deprotonation to the disodium salt thermodynamically unfavorable.

  • Dissolution: Suspend 10.0 g of cefsulodin free acid in 50 mL of N,N-dimethylformamide (DMF). Stir at 20–25°C until complete dissolution is achieved (DMF ensures rapid solvation without hydrolysis)[11].

  • Controlled Deprotonation: Prepare a solution of 1.0 equivalent of Sodium Acetate dissolved in a minimal volume of water. Add this dropwise to the DMF solution.

  • pH Monitoring: Continuously monitor the reaction. The Sodium Acetate acts as a buffer, maintaining the pH strictly between 3.8 and 4.4, favoring exclusively the monosodium salt[11].

  • Precipitation: Introduce 150 mL of absolute ethanol (acting as an anti-solvent) slowly to the mixture under vigorous stirring to precipitate the cefsulodin monosodium salt[11].

  • Validation: Filter, wash with ethanol, and dry under vacuum. Analyze via HPLC (C18 column, UV detection at 254 nm); the disodium degradant peak must integrate to <0.5% relative peak area.

Experimental Methodologies: Target Validation

To validate cefsulodin's mechanism of action in novel clinical isolates, researchers utilize competitive binding assays.

Protocol 2: Competitive Bocillin FL Binding Assay for PBP Affinity

Self-Validating System: Bocillin FL (a fluorescent penicillin derivative) binds to all available PBPs. A successful assay will show a dose-dependent loss of fluorescence only at the specific molecular weights corresponding to PBP1b and PBP3, validating both the drug's activity and the assay's resolution.

  • Membrane Extraction: Culture P. aeruginosa (e.g., strain PAO1) to mid-log phase (OD600 = 0.5). Harvest cells, resuspend in 50 mM sodium phosphate buffer (pH 7.0), and lyse via French press. Ultracentrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction[1].

  • Drug Incubation: Resuspend membranes to a protein concentration of 5 mg/mL. Aliquot 50 µL into microcentrifuge tubes. Add varying concentrations of cefsulodin (0.1, 1.0, 10, 50 µg/mL) and incubate at 37°C for 30 minutes to allow covalent binding to target PBPs.

  • Fluorescent Labeling: Add 10 µM of Bocillin FL to all tubes (including a no-drug control). Incubate for an additional 30 minutes at 37°C[1].

  • Denaturation & Separation: Terminate the reaction by adding 5X SDS-PAGE sample buffer and boiling for 5 minutes. Resolve the proteins on a 10% SDS-polyacrylamide gel.

  • Detection & Validation: Image the gel using a fluorescence scanner (excitation ~488 nm, emission ~530 nm). Validate target engagement by quantifying the selective disappearance of the fluorescent bands at ~60 kDa (PBP3) and ~90 kDa (PBP1b) relative to the control lane.

Modern Applications: Oncology and Drug Repurposing

While its role as an anti-pseudomonal agent is well established, recent high-throughput screening of the existing drug space has unveiled a novel application for cefsulodin in oncology[2][13].

Researchers discovered that cefsulodin acts as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), an oncogenic protein tyrosine phosphatase (PTP)[2]. The structural analysis revealed that the sulfophenyl acetic amide (SPAA) moiety of cefsulodin functions as a novel phosphotyrosine (pTyr) mimetic[2][14]. This discovery has provided a critical, cell-permeable scaffold for developing new fragment-based SHP2 inhibitors aimed at blocking proliferation in various cancer cell lines, showcasing the enduring utility of the cefsulodin molecular architecture[13][14].

References

  • Benchchem. (n.d.). (1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino] - Benchchem: Inhibition of Bacterial Cell Wall Biosynthesis.
  • Google Patents. (2012). US8198434B2 - Process for preparing cefsulodin sodium.
  • Google Patents. (n.d.). EP2116545A1 - Process for preparing cefsulodin sodium.
  • PMC - NIH. (2023). β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview.
  • Pharmaffiliates. (n.d.). CAS No : 52152-93-9 | Product Name : Cefsulodin Sodium.
  • AntibioticDB. (n.d.). Cefsulodin - Compound.
  • PNAS. (n.d.). Rapid β-lactam-induced lysis requires successful assembly of the cell division machinery.
  • bioRxiv. (2019). Morphological deconvolution of beta-lactam polyspecificity in E. coli.
  • Wikipedia. (n.d.). TAP Pharmaceuticals.
  • PMC - NIH. (n.d.). Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa.
  • PMC - NIH. (n.d.). Peptidoglycan: Structure, Synthesis, and Regulation.
  • PubMed - NIH. (2015). Exploring the Existing Drug Space for Novel pTyr Mimetic and SHP2 Inhibitors.
  • ACS Publications. (2015). Exploring the Existing Drug Space for Novel pTyr Mimetic and SHP2 Inhibitors | ACS Medicinal Chemistry Letters.
  • PMC - NIH. (2015). Exploring the Existing Drug Space for Novel pTyr Mimetic and SHP2 Inhibitors.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile &amp; Handling of Cefsulodin Sodium

Executive Summary Cefsulodin Sodium (CAS: 52152-93-9) is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and Yersinia enterocolitica. While it ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefsulodin Sodium (CAS: 52152-93-9) is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and Yersinia enterocolitica. While it exhibits high aqueous solubility, its utility in research and diagnostic media (e.g., CIN Agar) is frequently compromised by its fragility in solution.

This guide addresses the critical physicochemical constraints of Cefsulodin Sodium. Unlike robust antibiotics (e.g., Kanamycin), Cefsulodin contains a labile


-lactam ring susceptible to rapid hydrolysis under alkaline conditions and elevated temperatures. Successful application requires strict adherence to cold-chain handling and specific pH parameters.

Physicochemical Fundamentals

Solubility Profile

Cefsulodin Sodium is a hydrophilic salt. It relies on the ionization of its sodium sulfonate group for solvation.

Table 1: Solubility Data in Common Solvents

SolventSolubility LimitNotes
Water (ddH₂O) > 50 mg/mLFreely soluble.[1] Ideal for stock preparation.
PBS (pH 7.2) ~ 10 mg/mLReduced solubility due to common ion effect/ionic strength.
DMSO ~ 100 mg/mLSoluble, but not recommended for agar supplementation due to toxicity.
Ethanol InsolublePrecipitants form immediately.
Methanol Slightly Soluble< 1 mg/mL.[2][3] Not useful for stock preparation.
Mechanism of Action

Cefsulodin acts as a "suicide substrate" for Penicillin-Binding Proteins (PBPs), specifically PBP1a and PBP3 in P. aeruginosa. It acylates the active site serine residue of the PBP, irreversibly inhibiting the transpeptidation step of peptidoglycan synthesis.

Stability Dynamics & Degradation

The primary failure mode for Cefsulodin is the hydrolysis of the


-lactam ring. This reaction is catalyzed by three vectors: Heat , High pH , and Nucleophilic attack .
The pH Stability Window

Research indicates a narrow stability window. Cefsulodin is most stable in slightly acidic conditions (pH 3.2 – 5.7).[4][5]

  • pH > 7.0: Rapid hydrolysis occurs. The half-life decreases significantly as alkalinity increases.

  • pH < 3.0: Acid-catalyzed degradation may occur, though it is less rapid than base-catalyzed hydrolysis.

Thermal Sensitivity
  • Lyophilized Powder: Stable at -20°C for >2 years if desiccated.

  • Aqueous Solution (4°C): Stable for approximately 3–5 days.

  • Aqueous Solution (25°C): Significant potency loss within 24 hours.

  • Autoclaving: Strictly Forbidden. The heat of autoclaving (121°C) destroys the molecule instantly.

Degradation Pathway Visualization

CefsulodinStability Cef Active Cefsulodin (Intact Beta-Lactam Ring) Inter Tetrahedral Intermediate Cef->Inter Nucleophilic Attack Factors Stress Factors: 1. pH > 7.0 (Alkaline) 2. Temp > 37°C 3. Nucleophiles (OH-) Factors->Inter Catalyzes Prod Hydrolyzed Product (Cephalosporoic Acid Deriv.) [INACTIVE] Inter->Prod Ring Opening

Figure 1: The degradation pathway of Cefsulodin Sodium. The critical failure point is the rupture of the beta-lactam ring driven by alkaline pH or heat.

Validated Experimental Protocols

Stock Solution Preparation (50 mg/mL)

Objective: Create a sterile, high-concentration stock for supplementation into CIN or MI Agar.

Materials:

  • Cefsulodin Sodium powder.[6]

  • Sterile distilled water (pH 5.5–6.5).

  • 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is preferred over Nylon for low protein binding and chemical compatibility.

  • Sterile 1.5 mL microcentrifuge tubes (Amber or foil-wrapped).

Workflow Visualization:

StockPrep Step1 1. WEIGH Calculate mass for 50 mg/mL. (e.g., 500mg for 10mL) Step2 2. DISSOLVE Add sterile water (pH < 7). Vortex gently. Do NOT heat. Step1->Step2 Step3 3. STERILIZE Pass through 0.22 µm PES filter. Do NOT autoclave. Step2->Step3 Step4 4. ALIQUOT Dispense into single-use volumes (e.g., 100 µL - 500 µL). Step3->Step4 Step5 5. FREEZE Store at -20°C immediately. Protect from light. Step4->Step5

Figure 2: Step-by-step workflow for preparing stable Cefsulodin stock solutions.

Detailed Procedure:

  • Calculation: To prepare 10 mL of stock at 50 mg/mL, weigh 500 mg of Cefsulodin Sodium.

  • Solvation: Add 8 mL of sterile distilled water. Vortex until fully dissolved.[7] Adjust final volume to 10 mL.

    • Self-Validating Check: The solution must be clear and slightly yellow. If cloudy, the powder has degraded or the water pH is incorrect.

  • Filtration: Draw solution into a syringe and push through a 0.22 µm filter into a sterile tube.

  • Storage: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C.

Media Supplementation (CIN Agar)

Target Concentration: 15 mg/L (typical for Yersinia selection).

  • Autoclave the base agar and cool to 45–50°C in a water bath.

    • Critical: Adding Cefsulodin >55°C will cause thermal degradation.

  • Thaw one aliquot of stock solution on ice.

  • Calculate volume required:

    
    .
    
    • Example: For 1 Liter of media at 15 mg/L using a 50 mg/mL stock:

    • 
      .
      
  • Mix gently and pour plates.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Stock Use of Ethanol or high-salt buffer (PBS).Re-make stock using pure distilled water.
Loss of Selectivity Stock degraded (freeze-thaw) or Media poured too hot.Use fresh aliquot; ensure media is <50°C before adding antibiotic.
Powder is Yellow/Brown Oxidation/Moisture damage.Discard solid. Powder should be white to off-white.

QC Assay (Potency Check): To validate a new batch of stock, perform a disk diffusion test using a sensitive strain (e.g., P. aeruginosa ATCC 27853) and a resistant control (e.g., E. coli ATCC 25922).

References

  • Gupta, V. D., & Stewart, K. R. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures.[4][5] Journal of Clinical Pharmacy and Therapeutics.[5] Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Cefsulodin Sodium Binding to Penicillin-Binding Proteins (PBPs)

Executive Summary Cefsulodin sodium (CAS: 52152-93-9) represents a unique class of "narrow-spectrum" third-generation cephalosporins. Unlike its broad-spectrum counterparts (e.g., ceftazidime), cefsulodin exhibits a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefsulodin sodium (CAS: 52152-93-9) represents a unique class of "narrow-spectrum" third-generation cephalosporins. Unlike its broad-spectrum counterparts (e.g., ceftazidime), cefsulodin exhibits a highly specific affinity profile for Penicillin-Binding Proteins (PBPs) in Pseudomonas aeruginosa, while showing negligible activity against most Enterobacteriaceae.

For researchers and drug developers, cefsulodin is not merely a therapeutic agent but a precision tool. Its ability to selectively target PBP3 in P. aeruginosa and PBP1a/1b in E. coli allows for the dissection of specific peptidoglycan synthesis pathways—specifically distinguishing between cell division (septation) and cell elongation. This guide details the molecular kinetics of this binding, the differential affinity profiles across species, and a validated, fluorescence-based protocol for quantifying these interactions.

Mechanistic Foundation: The Acylation Event

The efficacy of cefsulodin relies on a suicide inhibition mechanism common to


-lactams but tuned by its specific side-chain chemistry (a sulfo-phenylacetyl group).
The Molecular Handoff
  • Recognition: The PBP active site recognizes the cefsulodin

    
    -lactam core as a structural mimic of the D-Ala-D-Ala terminus of the nascent peptidoglycan pentapeptide.[1][2]
    
  • Acylation: The active site serine residue (part of the conserved SxxK motif) performs a nucleophilic attack on the carbonyl carbon of the

    
    -lactam ring.
    
  • Ring Opening: The high-energy

    
    -lactam ring opens, forming a covalent acyl-enzyme complex.
    
  • Irreversibility: Unlike the natural substrate, the cefsulodin-PBP complex is hydrolytically stable (or hydrolyzes extremely slowly), permanently inactivating the enzyme's transpeptidase activity.

Mechanism PBP Active PBP (SxxK Motif) Complex Non-Covalent Michaelis Complex PBP->Complex Recognition Cef Cefsulodin (Substrate Mimic) Cef->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Nucleophilic Attack (Serine-OH) Dead Inactivated PBP (Stable Complex) Acyl->Dead Ring Opening (Stable Bond) Lysis Cell Lysis / Filamentation Dead->Lysis Peptidoglycan Failure

Figure 1: The kinetic pathway of PBP inactivation by Cefsulodin, leading to downstream cellular failure.

Target Specificity & Affinity Profile

The "Cefsulodin Paradox" lies in its species-dependent target switching. Understanding this is critical for interpreting experimental data.

Pseudomonas aeruginosa: The PBP3 Specialist

In P. aeruginosa, cefsulodin acts primarily as a septation inhibitor .

  • Primary Target: PBP3 (FtsI).

  • Mechanism: Inhibition of PBP3 blocks the formation of the septum during cell division.

  • Phenotype: Treated cells fail to divide but continue to elongate, resulting in long, filamentous structures (filaments) before eventual lysis.

  • Secondary Targets: PBP1a (high affinity) and PBP1b.

Escherichia coli: The PBP1a/1b Specialist

In E. coli, cefsulodin is frequently used as a research probe to specifically knock out elongation machinery .

  • Primary Targets: PBP1a and PBP1b .

  • Mechanism: These bifunctional enzymes (transglycosylase/transpeptidase) are responsible for cell elongation.[3][4]

  • Phenotype: Rapid cell lysis (spheroplast formation) rather than filamentation.

OrganismPrimary Target (

)
Phenotypic OutcomeClinical/Research Implication
P. aeruginosa PBP3 (< 0.5

g/mL)
FilamentationPrimary mechanism of clinical efficacy.
E. coli PBP1a / 1b (0.1 - 1.0

g/mL)
LysisUsed to study PBP1 redundancy; minimal clinical utility due to efflux.
S. aureus PBP2a (Low Affinity)Minimal EffectCefsulodin is ineffective against MRSA.

Experimental Protocol: The "Self-Validating" Competition Assay

To quantify cefsulodin binding, modern protocols utilize Bocillin FL , a fluorescent penicillin derivative. This method replaces hazardous radiolabeling (


C-Penicillin G) while offering higher sensitivity.
Principle

This is a competitive binding assay .[5] You incubate PBPs with "cold" cefsulodin (the challenger) first, then add "hot" Bocillin FL (the reporter). If cefsulodin binds a specific PBP, it blocks the active site, preventing Bocillin FL labeling.

  • Readout: Disappearance of a fluorescent band on SDS-PAGE.

  • Self-Validation: The assay includes a "No Inhibitor" control (100% signal) and a "Heat Denatured" control (0% signal) to validate protein integrity.

Step-by-Step Workflow

Reagents:

  • Membrane Preparation (from P. aeruginosa PAO1 or E. coli K12).

  • Cefsulodin Sodium (stock 10 mg/mL in water).

  • Bocillin FL (stock 1 mM in DMSO).

  • PBS (pH 7.4).

Protocol:

  • Preparation: Dilute membrane proteins to 1–2 mg/mL in PBS.

  • Challenger Incubation:

    • Aliquot membrane prep into reaction tubes.

    • Add Cefsulodin at increasing concentrations (e.g., 0, 0.1, 1, 10, 100

      
      g/mL).
      
    • Critical Step: Incubate at 37°C for 10 minutes . This allows the antibiotic to acylate its specific targets.

  • Reporter Labeling:

    • Add Bocillin FL to all tubes (Final concentration: 10–20

      
      M).
      
    • Incubate at 37°C for 30 minutes . Bocillin FL will label any remaining active PBPs.

  • Quenching: Add 5X SDS-PAGE loading buffer and boil for 3 minutes to stop the reaction.

  • Resolution: Load samples onto a 10% SDS-PAGE gel. Run at 120V until dye front exits.

  • Visualization: Scan the gel using a fluorescence imager (Excitation: 488 nm / Emission: 520 nm).

Protocol Membrane Membrane Prep (Contains PBPs) Incubate Incubate with Cefsulodin (10 min) Membrane->Incubate Label Add Bocillin FL (Reporter Probe) Incubate->Label Competition Competition Occurs: Blocked PBPs do not fluoresce Label->Competition PAGE SDS-PAGE Separation Label->PAGE Scan Fluorescence Scanning (Quantify Band Loss) PAGE->Scan

Figure 2: Workflow for the Bocillin FL competitive binding assay to determine Cefsulodin IC50.

Data Interpretation[2][6][7][8][9]
  • PBP3 Band (approx. 60-70 kDa): In P. aeruginosa, this band should fade at low cefsulodin concentrations (< 1

    
    g/mL).
    
  • PBP1a/1b Bands (approx. 90 kDa): These will fade at slightly higher concentrations.

  • PBP4/5/6 (Low Molecular Weight): These bands should remain bright (fluorescent) even at high cefsulodin concentrations, proving the drug's selectivity.

Resistance Mechanisms & Clinical Implications

Resistance to cefsulodin in P. aeruginosa is rarely due to hydrolysis, as the molecule is stable against most chromosomal AmpC


-lactamases. Instead, resistance arises from:
  • Target Modification: Mutations in the ftsI gene (encoding PBP3) that reduce cefsulodin binding affinity without abolishing transpeptidase activity.

  • Efflux Pumps: Overexpression of MexAB-OprM efflux systems can pump cefsulodin out of the periplasm before it reaches the PBP targets.

  • Permeability: Loss of OprD porins can reduce uptake, although cefsulodin uptake is less dependent on OprD than carbapenems.

References

  • Noguchi, H., et al. (1980). "Affinity of cefsulodin for penicillin-binding proteins of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 17(2), 206-209.

  • Zhao, G., et al. (1999). "BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins."[6] Antimicrobial Agents and Chemotherapy, 43(5), 1124-1128.

  • Curtis, N. A., et al. (1979). "Cefsulodin, a third-generation cephalosporin with specific antipseudomonal activity."[7] Antimicrobial Agents and Chemotherapy, 15(3), 332-336.

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of

    
    -lactam selectivity for penicillin-binding proteins in Escherichia coli Pseudomonas aeruginosa, and Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy, 59(5), 2785-2790. 
    
  • Sauvage, E., et al. (2008). "The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis." FEMS Microbiology Reviews, 32(2), 234-258.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Water Quality Testing Using Cefsulodin Sodium in MI Agar (EPA Method 1604)

Introduction & Regulatory Context The simultaneous detection of Total Coliforms (TC) and Escherichia coli (E. coli) is a cornerstone of global water quality monitoring.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The simultaneous detection of Total Coliforms (TC) and Escherichia coli (E. coli) is a cornerstone of global water quality monitoring. U.S. Environmental Protection Agency (EPA) Method 1604 utilizes MI agar—a highly specialized, dual-enzyme substrate medium—to achieve this simultaneous detection via membrane filtration[1]. While the chromogenic and fluorogenic substrates in MI agar provide the detection mechanism, the accuracy of the assay relies entirely on its selective pressure. Cefsulodin sodium , a third-generation cephalosporin antibiotic, is the critical selective agent added to MI agar to suppress non-target background flora, preventing false-positive reactions and ensuring regulatory compliance[1][2].

Mechanistic Grounding: The Role of Cefsulodin Sodium

In environmental water samples, non-coliform Gram-negative organisms (such as Pseudomonas aeruginosa and Aeromonas spp.) and various Gram-positive bacteria can possess intrinsic β-galactosidase activity. If allowed to proliferate, these organisms will cleave the fluorogenic substrate in MI agar, yielding false-positive coliform counts[1].

Cefsulodin sodium is introduced to establish a strict selective barrier. Like other β-lactam antibiotics, cefsulodin exerts its bactericidal effect by targeting the bacterial cell wall[3]. The β-lactam ring competitively binds to Penicillin-Binding Proteins (PBPs)—specifically PBP1a and PBP1b—located in the periplasmic space[3][4]. PBPs are crucial enzymes that catalyze the pentaglycine cross-linking of peptidoglycan chains[2][4]. By inhibiting this cross-linking, cefsulodin severely compromises the structural integrity of the cell wall, leaving the non-target bacteria highly susceptible to osmotic pressure, which rapidly leads to cell lysis and death[2][4].

Crucially, cefsulodin exhibits a highly specific spectrum of activity. While it is lethally effective against Pseudomonas aeruginosa and Gram-positive background flora, it lacks significant activity against target coliforms and E. coli, allowing them to grow uninhibited on the MI agar[2][4].

MOA Cef Cefsulodin Sodium (3rd Gen Cephalosporin) PBP Penicillin-Binding Proteins (PBP1a & PBP1b) Cef->PBP Binds & Inhibits PG Peptidoglycan Cross-linking PBP->PG Prevents Lysis Cell Lysis & Death (Non-target Bacteria) PG->Lysis Structural Failure Selectivity Survival of Target Coliforms & E. coli Lysis->Selectivity Eliminates Competitors

Fig 1: Mechanism of Action of Cefsulodin Sodium in establishing selective pressure.

MI Agar Chemistry & Formulation

MI agar functions through a dual-enzyme detection system:

  • Total Coliforms: Produce β-galactosidase, which cleaves the fluorogen MUGal (4-methylumbelliferyl-β-D-galactopyranoside) to produce 4-methylumbelliferone. This compound fluoresces blue-green under longwave UV light (366 nm)[1].

  • E. coli: Produce β-glucuronidase, which cleaves the chromogen IBDG (indoxyl-β-D-glucuronide) to form an insoluble indigo blue complex within the colony[1].

To support this biochemistry, the medium must be carefully balanced with nutrients, buffers, and selective agents (Table 1).

Table 1: Quantitative Formulation of MI Agar (Per 1 Liter of Purified Water)[1]

ComponentFunctional RoleFinal Concentration
Proteose Peptone No. 3 Primary nitrogen and carbon source5.0 g
Yeast Extract Source of B-complex vitamins3.0 g
β-D-Lactose Fermentable carbohydrate1.0 g
NaCl Osmotic balance7.5 g
K₂HPO₄ / KH₂PO₄ Buffering agents (Maintains pH at 6.95 ± 0.2)3.3 g / 1.0 g
Sodium Lauryl Sulfate Baseline Gram-positive inhibitor0.2 g
Sodium Desoxycholate Baseline Gram-positive inhibitor0.1 g
MUGal Fluorogen for Total Coliform detection0.1 g (100 µg/mL)
IBDG Chromogen for E. coli detection0.32 g (320 µg/mL)
Cefsulodin Sodium Specific inhibitor (Pseudomonas & Gram-positives)5.0 mg (5 µg/mL)
Agar Solidifying agent15.0 g

Experimental Protocol: EPA Method 1604 Membrane Filtration

The following protocol outlines the critical steps for executing EPA Method 1604, emphasizing the causal logic behind thermal management during media preparation.

Step 1: Preparation of Cefsulodin-Supplemented MI Agar

Causality Check: The β-lactam ring of cefsulodin is highly heat-labile. Autoclaving the antibiotic or adding it to boiling agar will cause immediate thermal degradation, destroying its inhibitory properties and leading to overwhelming false-positive growth[5][6].

  • Suspend the basal MI agar ingredients (excluding IBDG and cefsulodin) in 1 L of distilled water.

  • Autoclave the basal medium at 121°C for 15 minutes[1].

  • Critical Step: Transfer the flask to a water bath and temper the agar to exactly 50°C [1].

  • Aseptically add 20 mL of a freshly prepared, filter-sterilized 16 mg/mL IBDG solution[1].

  • Aseptically add 5 mL of a freshly prepared, filter-sterilized 1 mg/mL cefsulodin sodium solution[1].

  • Mix thoroughly and immediately pour into sterile Petri dishes. Allow to solidify and store refrigerated (2–8°C) in the dark[2][5]. The final pH must be 6.95 ± 0.2[5][6].

Step 2: Membrane Filtration
  • Aseptically place a sterile 0.45 µm mixed cellulose ester membrane filter onto the filtration apparatus.

  • Filter 100 mL of the water sample under partial vacuum.

  • Rinse the funnel walls with 20–30 mL of sterile buffered rinse water to ensure all organisms are deposited onto the filter.

  • Using sterile forceps, transfer the filter onto the surface of the MI agar plate, ensuring a rolling motion to prevent air bubbles between the filter and the agar.

Step 3: Incubation and Detection
  • Invert the plates and incubate at 35°C ± 0.5°C for 24 ± 2 hours[5][7].

  • Visual Read (E. coli): Examine plates under ambient light. Count all blue colonies as E. coli (resulting from IBDG cleavage)[1].

  • UV Read (Total Coliforms): Examine plates under longwave UV light (366 nm). Count all fluorescent blue-green colonies as Total Coliforms (resulting from MUGal cleavage)[1]. Note: E. coli are a sub-group of Total Coliforms; therefore, blue colonies that also fluoresce are counted in both categories.

Workflow Prep 1. Media Prep Cool to 50°C Filter 2. Filtration 100 mL Sample Prep->Filter Pour plates Incubate 3. Incubation 35°C for 24h Filter->Incubate Place filter Read 4. Detection UV & Visual Incubate->Read Analyze

Fig 2: EPA Method 1604 workflow for simultaneous detection of TC and E. coli.

Quality Assurance & Self-Validating Systems

A scientifically rigorous protocol must be self-validating. To ensure the integrity of the cefsulodin selection and the enzyme substrates, every testing batch must incorporate the following QA/QC controls:

  • Positive Control: Spot-inoculate a known E. coli strain (e.g., ATCC 25922). After 24 hours, this must yield blue colonies that fluoresce under UV light, validating both the IBDG and MUGal substrates[5].

  • Negative Control: Spot-inoculate a known Pseudomonas aeruginosa strain (e.g., ATCC 27853). After 24 hours, there must be no growth . If growth or fluorescence occurs, the cefsulodin sodium has degraded (likely due to overheating during media prep), and the entire batch of MI agar must be discarded[5][6].

  • Invalidation Criteria: Laboratories cannot invalidate samples simply due to high background growth if at least one coliform-type colony is present. However, if the filter exhibits confluent growth or "Too Numerous To Count" (TNTC) background colonies without detectable coliforms, a verification test must be performed before invalidating the sample, as excessive background indicates a failure in the selective pressure[5].

References

  • New Medium for the Simultaneous Detection of Total Coliforms and Escherichia Coli in Water. U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]

  • What is Cefsulodin Sodium used for? Patsnap Synapse. Available at:[Link]

  • Rapid Concentration and Molecular Enrichment Approach for Sensitive Detection of Escherichia coli and Shigella Species in Potable Water Samples. National Institutes of Health (NIH / PMC). Available at:[Link]

  • What is the mechanism of Cefsulodin Sodium? Patsnap Synapse. Available at:[Link]

  • Section 465: Certification and Operation of Environmental Laboratories. Illinois General Assembly (ILGA). Available at:[Link]

  • Manual For The Certification Of Laboratories Analyzing Drinking Water: Criteria And Procedures Quality Assurance, Fifth Edition. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Application

application of cefsulodin in cystic fibrosis research models

Protocols for Selective Isolation and Mechanistic Profiling of Pseudomonas aeruginosa Abstract Cefsulodin (sodium salt) is a third-generation cephalosporin with a unique, narrow-spectrum activity profile that makes it an...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Selective Isolation and Mechanistic Profiling of Pseudomonas aeruginosa

Abstract

Cefsulodin (sodium salt) is a third-generation cephalosporin with a unique, narrow-spectrum activity profile that makes it an indispensable tool in Cystic Fibrosis (CF) microbiology. Unlike broad-spectrum β-lactams, Cefsulodin exhibits high affinity specifically for Penicillin-Binding Proteins (PBPs) 1a and 3 in Pseudomonas aeruginosa, while showing limited activity against other Gram-negative bacteria and most Gram-positives.

This application note details the strategic use of Cefsulodin in CF research models, focusing on two critical applications:

  • The "Unmasking" Protocol: Using Cefsulodin-supplemented media to suppress P. aeruginosa overgrowth, thereby enabling the isolation of fastidious co-pathogens like Haemophilus influenzae.

  • Mechanistic Profiling: Utilizing Cefsulodin as a precise chemical probe to induce and study filamentation and PBP3 function in P. aeruginosa biofilm and planktonic models.

Mechanism of Action & Experimental Rationale
1.1 The PBP3 Target Specificity

In P. aeruginosa, Cefsulodin acts as a "suicide substrate" for specific enzymes involved in peptidoglycan synthesis.

  • Primary Target: PBP3 (FtsI) . Inhibition of PBP3 blocks the formation of the septum during cell division.

  • Phenotypic Result: Bacteria continue to elongate but cannot divide, leading to filamentation followed by cell lysis.

  • Selectivity: P. aeruginosa PBP3 has a high affinity for Cefsulodin (MIC typically 2–4 µg/mL). In contrast, the PBPs of H. influenzae and many Enterobacteriaceae have significantly lower affinity, rendering them resistant to the concentrations used in selective media (10–15 µg/mL).

1.2 The "Bully" Problem in CF Sputum

CF sputum is polymicrobial. However, P. aeruginosa (PA) grows rapidly and produces pyocyanin and other inhibitors that suppress slower-growing organisms. Standard chocolate agar allows PA to swarm, often masking colonies of H. influenzae, S. aureus, or S. maltophilia. Cefsulodin is the "silencer" that selectively removes PA from the culture, unmasking the hidden microbiome.

Figure 1: Cefsulodin Mechanism of Action

CefsulodinMechanism Cefsulodin Cefsulodin (3rd Gen Cephalosporin) Periplasm Periplasmic Space (P. aeruginosa) Cefsulodin->Periplasm Diffusion via Porins PBP3 Target: PBP3 (FtsI) (Septum Formation) Periplasm->PBP3 High Affinity Binding PBP1a Target: PBP1a (Elongation) Periplasm->PBP1a Binding Effect1 Inhibition of Transpeptidation PBP3->Effect1 Blocks Cross-linking Phenotype Filamentation (Elongation without Division) Effect1->Phenotype Lysis Cell Lysis (Bactericidal) Phenotype->Lysis Osmotic instability

Caption: Cefsulodin specifically targets PBP3 in P. aeruginosa, decoupling cell elongation from division, leading to lethal filamentation.

Protocol: Selective Isolation of H. influenzae (CCBA Method)

This protocol describes the preparation of Cefsulodin-Supplemented Chocolate Blood Agar (CCBA) . This medium is the gold standard for recovering H. influenzae from CF sputum heavily colonized with P. aeruginosa.

2.1 Reagents & Equipment
  • Base Medium: GC Agar Base or Columbia Agar Base.

  • Supplement: Hemoglobin (or lysed horse blood) and IsoVitalex (NAD/V factor).

  • Selective Agent: Cefsulodin Sodium Salt (Purity ≥98%).

  • Solvent: Sterile distilled water or PBS (pH 7.2).

  • Filtration: 0.22 µm syringe filter.

2.2 Stock Solution Preparation

Cefsulodin is unstable in solution over time. Prepare fresh or store frozen aliquots.

  • Weigh 15 mg of Cefsulodin Sodium.

  • Dissolve in 1 mL of sterile distilled water.

  • Filter sterilize using a 0.22 µm filter into a sterile cryovial.

  • Storage: Use immediately or store at -20°C for up to 2 weeks. Discard if color changes to dark yellow/brown.

2.3 Media Preparation (1 Liter Batch)
  • Prepare 1 L of Chocolate Agar base according to manufacturer instructions (autoclave and cool to 50°C).

  • Add Hemoglobin/Blood and Growth Supplements (IsoVitalex) as per standard protocol.

  • Selective Step: Aseptically add 1 mL of the 15 mg/mL Cefsulodin stock solution to the 1 L of molten agar.

    • Final Concentration: 15 µg/mL (mg/L) .

    • Note: Commercial supplements often provide 6 mg vials for 500 mL media (12 µg/mL). A range of 12–15 µg/mL is effective.

  • Mix gently to avoid bubbles and pour into Petri dishes.

  • Store plates at 4°C for up to 10 days.

2.4 Experimental Workflow: Sputum Processing

Figure 2: The "Unmasking" Workflow

UnmaskingWorkflow Sputum CF Sputum Sample (Polymicrobial) Liquefaction Liquefaction (Dithiothreitol/Sputolysin) Sputum->Liquefaction Dilution Serial Dilution (PBS) Liquefaction->Dilution Split Split Plating Strategy Dilution->Split PlateA Standard Chocolate Agar (Non-Selective) Split->PlateA PlateB CCBA (Chocolate + Cefsulodin 15 µg/mL) Split->PlateB ResultA Result A: P. aeruginosa Swarm (H. flu masked) PlateA->ResultA ResultB Result B: P. aeruginosa Inhibited H. flu Colonies Visible PlateB->ResultB

Caption: Parallel plating on Standard vs. Cefsulodin-supplemented agar allows detection of co-pathogens otherwise obscured by Pseudomonas.

2.5 Quality Control (QC)

Perform QC on each new batch of CCBA plates:

Organism ATCC Strain Expected Result
Haemophilus influenzae ATCC 10211 Growth (Grey, moist colonies)
Pseudomonas aeruginosa ATCC 27853 Inhibition (No growth or pinpoint colonies)

| Staphylococcus aureus | ATCC 25923 | Inhibition (Partial to complete) |

Protocol: PBP3 Filamentation Assay

This protocol uses Cefsulodin as a tool to study cell wall synthesis dynamics and antibiotic tolerance (filamentation-mediated survival).

3.1 Experimental Setup
  • Culture: Grow P. aeruginosa (strain PAO1 or PA14) in LB broth to early log phase (OD600 ~0.2).

  • Treatment: Aliquot culture into tubes containing varying concentrations of Cefsulodin:

    • 0 µg/mL (Control)

    • 0.5 µg/mL (Sub-MIC, ~1/8 MIC) [1]

    • 4.0 µg/mL (MIC)

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 2–4 hours.

3.2 Analysis
  • Microscopy: Stain cells with FM 4-64 (membrane stain) and DAPI (DNA stain).

  • Observation:

    • Control: Short rods (~2 µm).

    • Sub-MIC Cefsulodin:Elongated filaments (up to 10–20 µm) containing multiple nucleoids (segregated DNA) but lacking septal constriction.

  • Application: This model is used to test novel "divisome" inhibitors. If a new drug works synergistically with Cefsulodin to prevent filamentation, it suggests a mechanism involving PBP inhibition or cell division arrest.

Technical Reference Data
4.1 Stability & Solubility
  • Solubility: Highly soluble in water (>10 mg/mL). Soluble in DMSO.[2]

  • pH Stability: Optimal stability at pH 3.2–5.7. Less stable in alkaline media.

  • Thermal Stability: Thermolabile. Do not autoclave Cefsulodin.[3] Always add as a filter-sterilized supplement to cooled (50°C) agar.

4.2 MIC Breakpoints (CLSI/EUCAST Context)

While clinical breakpoints exist, research breakpoints for selective isolation differ:

Organism Typical MIC (µg/mL) Status on CCBA (15 µg/mL)
P. aeruginosa (Wild Type) 2 – 8 Inhibited
P. aeruginosa (PBP3 Mutant) 16 – 64 Growth (Resistant)
H. influenzae > 16 Growth

| E. coli | > 32 | Growth (Variable) |

References
  • Mechanism of Action & PBP Binding

    • Title: Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene.
    • Source: Journal of Antimicrobial Chemotherapy.
    • Link:[Link] (Verified context via search result 1.1)

  • Selective Media for CF (CCBA Protocol)

    • Title: Cefsulodin chocolate blood agar: a selective medium for the recovery of Haemophilus influenzae from the respiratory secretions of patients with cystic fibrosis.[4][5]

    • Source: Journal of Medical Microbiology.[5]

    • Link:[Link]

  • PBP3 and Filament

    • Title: Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa.[6]

    • Source: Antimicrobial Agents and Chemotherapy (ASM).
    • Link:[Link]

  • Product Stability & Handling

    • Title: Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures.
    • Source: Journal of Clinical Pharmacy and Therapeutics.
    • Link:[Link]

Sources

Method

Application Note: Cefsulodin as a Selective Agent in Bacterial Culture

Target Audience: Microbiologists, infectious disease researchers, and drug development professionals. Focus: Mechanistic rationale, differential susceptibility, and validated protocols for utilizing cefsulodin in selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, infectious disease researchers, and drug development professionals. Focus: Mechanistic rationale, differential susceptibility, and validated protocols for utilizing cefsulodin in selective microbiological media.

Executive Summary

Cefsulodin is a narrow-spectrum, third-generation cephalosporin antibiotic. Unlike broad-spectrum cephalosporins, its primary clinical and in vitro efficacy is directed almost exclusively against Pseudomonas aeruginosa[1]. However, in the field of diagnostic and experimental microbiology, cefsulodin is highly valued as a selective agent. When incorporated into specialized culture media—most notably Cefsulodin-Irgasan-Novobiocin (CIN) agar—it exploits the differential susceptibility profiles of various Gram-negative bacteria to selectively isolate pathogens such as Yersinia enterocolitica from complex clinical, environmental, or food matrices[2].

This application note details the mechanistic causality behind cefsulodin's selective pressure, provides quantitative susceptibility data, and outlines a self-validating protocol for its use in laboratory workflows.

Mechanistic Rationale and Causality

Mechanism of Action

Cefsulodin contains a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This structure binds to and inactivates specific Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall[3]. By inhibiting the transpeptidation process required for peptidoglycan cross-linking, cefsulodin compromises cell wall integrity, leading to osmotic instability and subsequent cytolysis[3].

The Logic of Selective Pressure in Culture Media

The utility of cefsulodin in bacterial culture does not stem from broad toxicity, but rather from its highly specific inhibition profile.

  • Targeting Pseudomonas: Environmental and clinical samples are frequently overgrown by P. aeruginosa, which thrives in standard media. Cefsulodin is highly active against P. aeruginosa (MICs typically 0.5 to 64 µg/mL), effectively eliminating this rapid-growing competitor[1].

  • Targeting Aeromonas: Cefsulodin is highly effective at inhibiting Aeromonas species (MIC < 8 µg/mL). In water quality testing, cefsulodin is added to coliform chromogenic media (at ~10 µg/mL) to suppress Aeromonas background flora, allowing for the accurate enumeration of coliforms, which are intrinsically resistant to cefsulodin (MIC > 32 µg/mL)[4].

  • Synergy in CIN Agar: To isolate Yersinia enterocolitica, cefsulodin (usually at 15 µg/mL) is combined with Irgasan (Triclosan) and Novobiocin[5]. While cefsulodin eliminates Pseudomonas and Aeromonas, Irgasan and Novobiocin suppress Gram-positive bacteria and cefsulodin-resistant coliforms. Y. enterocolitica possesses intrinsic tolerance to this specific triad of antibiotics, allowing it to grow unimpeded[6].

Quantitative Susceptibility Profiles

The following table summarizes the differential Minimum Inhibitory Concentrations (MIC) that dictate the formulation of cefsulodin-based selective media.

Bacterial SpeciesCefsulodin SusceptibilityTypical MIC (µg/mL)Role in Selective Media
Pseudomonas aeruginosaHighly Susceptible0.5 - 64Primary target for inhibition in CIN agar[1].
Aeromonas spp.Susceptible< 8Suppressed to prevent false positives in coliform assays[4].
Yersinia pseudotuberculosisSusceptible≤ 15Inhibited on standard CIN agar (15 µg/mL cefsulodin)[6].
Yersinia enterocoliticaResistant / Tolerant> 15Selectively isolated pathogen[6].
Coliforms (e.g., E. coli)Resistant> 32Inhibited by Irgasan/Novobiocin, not cefsulodin[4].

Workflow and Pathway Visualization

The following diagram illustrates the logical flow of selective and differential pressures applied when a mixed bacterial sample is cultured on CIN agar.

G Sample Mixed Bacterial Sample (Clinical, Food, Environmental) CINAgar Inoculation on CIN Agar (Cefsulodin, Irgasan, Novobiocin, Bile Salts) Sample->CINAgar Inhibited Growth Inhibited (Gram-positives, P. aeruginosa, Aeromonas, Coliforms) CINAgar->Inhibited Susceptible to Antibiotics/Bile Selected Selective Growth (Yersinia enterocolitica) CINAgar->Selected Intrinsically Tolerant Mannitol Mannitol Fermentation? Selected->Mannitol Positive Acid Production (pH Drop) Neutral Red Activation Red 'Bull's Eye' Colony Mannitol->Positive Yes Negative No Acid Production Colorless/Translucent Colony Mannitol->Negative No

Workflow of selective and differential isolation of Yersinia enterocolitica using CIN agar.

Experimental Protocols

To ensure scientific integrity, the preparation and application of cefsulodin-containing media must be treated as a self-validating system. Cefsulodin is highly thermolabile; improper handling will destroy the β-lactam ring, resulting in a total loss of selective pressure and subsequent overgrowth of non-target organisms.

Protocol 1: Preparation of CIN Agar (Self-Validating Method)

Reagents & Materials:

  • CIN Agar Base (containing mannitol, neutral red, bile salts, peptones)[5]

  • Yersinia Selective Supplement (Cefsulodin 15 mg/L, Irgasan 4 mg/L, Novobiocin 2.5 mg/L)[5]

  • Sterile deionized water

Step-by-Step Methodology:

  • Suspension: Suspend the manufacturer-specified amount of CIN Agar Base in 1000 mL of distilled water.

  • Dissolution & Sterilization: Heat to boiling with frequent agitation to completely dissolve the components. Autoclave the basal medium at 121°C (15 psi) for exactly 15 minutes[5].

  • Critical Cooling Step: Transfer the flask to a 45–50°C water bath. Causality Note: The medium must cool to below 50°C before adding the antibiotic supplement. Adding cefsulodin to media >50°C will rapidly hydrolyze the β-lactam amide bond, destroying its antipseudomonal activity.

  • Supplement Addition: Aseptically reconstitute the Yersinia Selective Supplement vial with sterile water/ethanol as per the manufacturer's instructions. Add the supplement to the cooled basal medium and mix thoroughly.

  • Pouring: Pour 15–20 mL of the complete medium into sterile Petri dishes. Allow to solidify on a level surface.

  • Storage: Store plates inverted at 2–8°C, protected from light. Cefsulodin is photosensitive; prolonged light exposure will degrade the compound[3].

Protocol 2: Inoculation and Quality Control Validation

A robust protocol must validate its own selective pressure. Every new batch of cefsulodin-supplemented media must be tested against control strains before experimental use.

Step-by-Step Methodology:

  • System Validation (Quality Control):

    • Positive Control: Inoculate one plate with ~100 CFU of Yersinia enterocolitica (e.g., ATCC 9610).

    • Negative Control 1 (Cefsulodin validation): Inoculate one plate with ~10^4 CFU of Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Negative Control 2 (Irgasan/Novobiocin validation): Inoculate one plate with ~10^4 CFU of Escherichia coli (e.g., ATCC 25922).

  • Sample Inoculation: Streak the experimental sample (e.g., tissue homogenate, fecal suspension) onto the CIN agar plates to achieve isolated colonies.

  • Incubation: Incubate all plates inverted under aerobic conditions at 30°C for 24 to 48 hours[5]. Causality Note: 30°C is chosen over 37°C because Yersinia species exhibit optimal growth and expression of virulence plasmids at lower temperatures, whereas 30°C acts as an additional physical selective pressure against many enteric bacteria that prefer 37°C.

  • Readout & Interpretation:

    • Validation Check: The positive control must show robust growth. The negative controls must show complete inhibition. If P. aeruginosa grows, the cefsulodin was degraded during preparation.

    • Sample Analysis: Examine plates for colonies exhibiting a deep red center with a sharp border and a translucent peripheral zone (the classic "bull's eye" appearance)[5]. This morphology is caused by localized acid production from mannitol fermentation, which lowers the pH and triggers the neutral red indicator[2].

References

  • Microbe Notes. CIN Agar: Principle, Composition, Preparation, Uses. Available at:[Link]

  • ASM Journals (Applied and Environmental Microbiology). Differential susceptibility of aeromonads and coliforms to cefsulodin. Available at:[Link]

  • PubMed (Journal of Clinical Microbiology). Growth of Yersinia pseudotuberculosis and Yersinia enterocolitica biotype 3B serotype O3 inhibited on cefsulodin-Irgasan-novobiocin agar. Available at:[Link]

  • PubMed (Antimicrobial Agents and Chemotherapy). In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases. Available at:[Link]

Sources

Application

Cefsulodin Irgasan Novobiocin (CIN) agar formulation for pathogen detection

Application Note: High-Selectivity Isolation of Yersinia enterocolitica using CIN Agar Executive Summary This guide details the formulation, mechanism, and application of Cefsulodin-Irgasan-Novobiocin (CIN) Agar, the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Isolation of Yersinia enterocolitica using CIN Agar

Executive Summary

This guide details the formulation, mechanism, and application of Cefsulodin-Irgasan-Novobiocin (CIN) Agar, the industry-standard medium for the isolation of Yersinia enterocolitica from clinical, food, and environmental samples. Unlike general enteric media (e.g., MacConkey), CIN Agar utilizes a specific antibiotic synergy to suppress the rapid growth of Enterobacteriaceae while permitting the slower-growing Yersinia to thrive.[1] This protocol aligns with ISO 10273 and FDA BAM Chapter 8 standards, emphasizing the critical "cold enrichment" and alkali treatment steps often overlooked in routine workflows.

Scientific Principle: The "Siege" Mechanism

CIN Agar operates on a "Siege" principle: it creates a hostile environment for 99% of flora while providing a specific metabolic pathway for Yersinia.

Selective Agents (The Walls)
  • Cefsulodin (15 mg/L): A third-generation cephalosporin specifically targeting Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria. It is highly effective against Pseudomonas and E. coli but has poor affinity for Yersinia PBPs.

  • Irgasan (Triclosan) (4 mg/L): A broad-spectrum antimicrobial that inhibits fatty acid synthesis (FabI enoyl-ACP reductase). It effectively suppresses Gram-positive organisms and many Gram-negatives that might survive Cefsulodin.

  • Novobiocin (2.5 mg/L): Inhibits DNA gyrase, targeting Gram-positive contaminants (e.g., Enterococcus spp.) that often survive in fecal/food matrices.

  • Crystal Violet & Sodium Deoxycholate: Secondary inhibitors of Gram-positive bacteria and swarming Proteus.

Differential System (The Signal)
  • Mannitol: The primary carbon source.[2] Y. enterocolitica ferments mannitol.[3][4][5][6][7]

  • Neutral Red: The pH indicator.[1][2][4][8][9] Mannitol fermentation produces mixed acids, dropping the localized pH.

  • Result: Colonies absorb the Neutral Red, creating a deep red center.[3][5][9] The periphery remains translucent due to lack of acid diffusion, creating the signature "Bull's Eye" morphology.[1]

Mechanism Diagram

CIN_Mechanism Sample Complex Sample (Feces/Food) Selection Selective Agents (Inhibition) Sample->Selection Differentiation Differential Agents (Visualization) Sample->Differentiation Cefsulodin Cefsulodin: Blocks Gram(-) Cell Wall Selection->Cefsulodin Irgasan Irgasan (Triclosan): Blocks Fatty Acid Synth Selection->Irgasan Novobiocin Novobiocin: Blocks DNA Gyrase (Gram+) Selection->Novobiocin Mannitol Mannitol: Fermentation Source Differentiation->Mannitol NeutralRed Neutral Red: pH Indicator Differentiation->NeutralRed Result Target Colony: 'Bull's Eye' Morphology Cefsulodin->Result Allows Yersinia Mannitol->Result Acid Production NeutralRed->Result Red Center

Figure 1: The dual-action mechanism of CIN Agar utilizing antibiotic synergy for selection and metabolic fermentation for differentiation.[1][4]

Formulation & Preparation

Critical Note: Do not overheat the supplement. Cefsulodin is heat-labile.

Table 1: CIN Agar Formulation (per Liter)
ComponentQuantityFunction
Basal Medium
D-Mannitol20.0 gFermentable carbohydrate
Peptone Mix (Casein/Meat)20.0 gNitrogen/Amino acid source
Yeast Extract2.0 gB-Vitamins for growth promotion
Sodium Pyruvate2.0 gScavenges reactive oxygen species (recovery)
Sodium Chloride1.0 gOsmotic balance
Magnesium Sulfate0.01 gCofactor for enzymatic reactions
Sodium Deoxycholate0.5 gInhibits Gram-positives
Neutral Red0.03 gpH Indicator
Crystal Violet0.001 gInhibits Gram-positives
Agar12.5 gSolidifying agent
CIN Supplement (Added post-autoclave)
Cefsulodin15.0 mgSelective antibiotic
Irgasan (Triclosan)4.0 mgSelective antibiotic
Novobiocin2.5 mgSelective antibiotic
Preparation Protocol
  • Suspend: Dissolve 58g of the basal medium powder in 1L of distilled water.

  • Boil: Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

  • Sterilize: Autoclave at 121°C for 15 minutes .

  • Cool: Cool the medium to 45-50°C in a water bath. Warning: Adding antibiotics above 50°C will degrade Cefsulodin.

  • Supplement: Aseptically add the rehydrated CIN Supplement (dissolved in sterile distilled water/ethanol as per manufacturer instructions).

  • Pour: Mix gently to avoid bubbles and pour into sterile Petri dishes.

  • Storage: Store plates at 2-8°C in the dark. Shelf life is typically 2-4 weeks due to antibiotic stability.

Experimental Protocol: Isolation Workflow

Yersinia is psychrotrophic (cold-tolerant) and alkali-tolerant. We exploit these traits to isolate it from fast-growing competitors.

Step 1: Sample Enrichment (Crucial for Food/Environmental)

Direct plating often fails if Yersinia counts are low.

  • Method: Inoculate 25g sample into 225mL PSB (Peptone Sorbitol Bile) Broth .

  • Incubation: Incubate at 22-25°C for 48-72 hours (ISO method).

    • Expert Insight: Avoid 37°C enrichment; it favors E. coli and Salmonella over Yersinia.

Step 2: Alkali Treatment (The "Shock" Step)

This step kills non-alkali tolerant background flora.

  • Mix 0.5 mL of the enriched broth with 4.5 mL of 0.5% KOH (Potassium Hydroxide) in 0.5% Saline .

  • Mix for exactly 20 seconds .

  • Immediately streak onto CIN Agar.

    • Why? Prolonged exposure (>30s) will kill Yersinia.

Step 3: Plating & Incubation[14]
  • Streak the KOH-treated sample onto CIN Agar for isolation.

  • Incubation: Incubate at 30°C for 24-48 hours .

    • Note: 30°C is the optimal trade-off. 22°C is too slow; 37°C inhibits the characteristic colony morphology and plasmid retention.

Workflow Diagram

Isolation_Workflow Sample Sample (25g) Enrichment Enrichment PSB Broth 25°C / 48h Sample->Enrichment 1:10 Dilution KOH Alkali Shock 0.5% KOH 20 Seconds Enrichment->KOH 0.5mL aliquot Plating Streak on CIN Agar KOH->Plating Immediate Transfer Incubation Incubation 30°C / 24-48h Plating->Incubation Analysis Colony Check 'Bull's Eye' Incubation->Analysis

Figure 2: Recommended isolation workflow including the critical alkali shock step to reduce background flora.

Interpretation & Troubleshooting

Colony Morphology
OrganismMorphology on CIN AgarNotes
Yersinia enterocolitica "Bull's Eye" : Deep red center, sharp transparent border.[2][3][5][6][9][10] Small (1-2mm).Confirm with biochemical tests (Urease+, Oxidase-).
Aeromonas spp.[10]Pink/Rose colonies. Often larger, mucoid, or pale center.[10]Major Interferent. Oxidase positive (Yersinia is negative).
Citrobacter freundiiYellow or Pink colonies with bile precipitation halo.Can mimic Yersinia but usually larger.[6]
E. coli / ProteusInhibited (No growth or pinpoint colorless).If growth occurs, check antibiotic potency.
Troubleshooting Guide
  • Issue: Heavy growth of background flora.

    • Cause: KOH step skipped or inefficient; incubation temperature too high (allowing Pseudomonas breakthrough).

    • Fix: Strictly follow the 20-second KOH shock. Ensure incubation does not exceed 30°C.

  • Issue: No growth of Positive Control.

    • Cause: Media poured too hot (>55°C) destroying Cefsulodin; Supplement expired.

    • Fix: Use a thermometer during pouring. Check supplement expiry.

  • Issue: Crystal formation in agar.

    • Cause: Nucleation of bile salts/deoxycholate.

    • Fix: Does not affect performance, but ensure proper mixing before pouring.

References

  • ISO 10273:2017 . Microbiology of the food chain — Horizontal method for the detection of pathogenic Yersinia enterocolitica. International Organization for Standardization.[3][8]

  • FDA Bacteriological Analytical Manual (BAM) . Chapter 8: Yersinia enterocolitica. U.S. Food and Drug Administration.[11]

  • Schiemann, D. A. (1979) .[5][6] Synthesis of a selective agar medium for Yersinia enterocolitica. Canadian Journal of Microbiology, 25(11), 1298-1304.

  • Thermo Fisher Scientific . Yersinia Selective Agar Base (CIN) Instructions for Use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cefsulodin Sodium Stability &amp; Handling

Topic: Cefsulodin Sodium Degradation, Storage, and Experimental Troubleshooting Target Audience: Researchers, Microbiologists, and Drug Development Scientists Version: 2.0 (Technical Release)[1] Core Directive: The "Unst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cefsulodin Sodium Degradation, Storage, and Experimental Troubleshooting Target Audience: Researchers, Microbiologists, and Drug Development Scientists Version: 2.0 (Technical Release)[1]

Core Directive: The "Unstable Specialist"

Cefsulodin sodium (SCE-129) is a third-generation cephalosporin with a narrow but critical spectrum of activity.[1] Unlike broad-spectrum analogues, it is highly specific against Pseudomonas aeruginosa and is the key selective agent in Cefsulodin-Irgasan-Novobiocin (CIN) agar for Yersinia enterocolitica isolation.[1]

The Critical Constraint: Cefsulodin is chemically fragile. Its beta-lactam ring is susceptible to rapid hydrolysis, a process accelerated by temperature, alkaline pH, and nucleophiles.[1] Furthermore, the molecule contains a pyridinium group (4-carbamoylpyridinium) at the C-3' position, which is a good leaving group but contributes to its instability in solution.[1]

Experimental Rule #1: Treat Cefsulodin Sodium as a "just-in-time" reagent. Never autoclave it. Never store aqueous working solutions for more than 24 hours.

Storage & Stability Data

The following parameters are derived from stability-indicating HPLC studies and manufacturer specifications.

Solid State & Solution Stability
StateConditionStability DurationCritical Notes
Lyophilized Powder -20°C (Desiccated)2–4 YearsProtect from light and moisture.[1] Hygroscopic.
Lyophilized Powder 2–8°C6–12 MonthsAcceptable for active use; ensure tight seal.[1]
Stock Solution (Water) -20°C to -80°C< 1 MonthHigh Risk. Freeze-thaw cycles destroy potency.[1]
Stock Solution (Water) 2–8°C< 24 HoursRapid hydrolysis occurs.[1] Use immediately.
CIN Agar Plates 2–8°C2–4 WeeksStore inverted. Wrap in Parafilm to prevent drying.
Solubility Profile
SolventSolubilityProtocol Note
Water ~10–50 mg/mLFreely soluble.[1][2] Preferred for CIN agar supplementation.
DMSO ~55 mg/mLGood for cryo-storage of stocks.[1] Purge with N₂ if possible.
Ethanol Very Slightly SolubleDo NOT use. Sodium salt precipitates or fails to dissolve.
PBS (pH 7.2) ~10 mg/mLStable for <24h.[1][3] Phosphate can catalyze degradation.

Degradation Mechanism & Visualization[1][4][5]

The primary degradation pathway involves the nucleophilic attack on the beta-lactam ring. In aqueous solution, this results in the opening of the ring and the expulsion of the pyridinium substituent.

Diagram 1: Cefsulodin Degradation Logic

Cefsulodin_Degradation Cefsulodin Intact Cefsulodin (Active) BetaLactam Beta-Lactam Ring Hydrolysis Cefsulodin->BetaLactam Aqueous Soln Stress Stress Factors: pH > 6.0 Temp > 25°C Nucleophiles Stress->BetaLactam Pyridinium Expulsion of 4-Carbamoylpyridinium BetaLactam->Pyridinium Mechanism Inactive Degradation Products (Inactive/Yellow) Pyridinium->Inactive Irreversible

Caption: The irreversible hydrolysis pathway of Cefsulodin Sodium. High pH and temperature accelerate the rupture of the beta-lactam ring, leading to loss of antimicrobial activity.

Troubleshooting Guide (Q&A)

Category: Stock Solution Preparation

Q: My stock solution turned from clear/pale yellow to a deep orange/amber color. Is it still usable? A: No. A color shift to deep yellow, orange, or amber indicates significant oxidative degradation and hydrolysis of the beta-lactam ring. The potency is compromised.[4] Discard the solution and prepare fresh.

  • Root Cause:[1][5][6][7][8] Storage at room temperature or pH drift (>6.0).[1]

  • Prevention:[1] Keep stocks on ice during use.

Q: Can I dissolve Cefsulodin in Ethanol to sterilize it? A: No. Cefsulodin sodium is practically insoluble in ethanol. You will likely create a suspension that cannot be filter-sterilized effectively.[1]

  • Correct Protocol: Dissolve in sterile distilled water or DMSO, then filter-sterilize using a 0.22 µm PES or PVDF membrane.[1]

Category: CIN Agar (Yersinia Selection)[1][9][10]

Q: I autoclaved my CIN agar with the antibiotic, and now non-target bacteria are growing. A: You destroyed the antibiotic. Cefsulodin is heat-labile.

  • Correct Protocol: Autoclave the CIN basal medium (with mannitol/neutral red) separately. Cool the medium to 45–50°C in a water bath. Then aseptically add the filter-sterilized Cefsulodin supplement. Mix gently and pour.

Q: My Yersinia colonies are not developing the characteristic "bull's eye" (red center). A: This is likely an incubation temperature or pH issue, not necessarily the antibiotic.

  • Check 1: Incubation temperature should be 25°C–30°C for Yersinia, not 37°C. Lower temperatures favor the expression of the characteristic morphology.

  • Check 2: Ensure the basal medium pH is 7.4. If the medium is too acidic initially, the neutral red indicator may not differentiate mannitol fermentation correctly.

Category: Experimental Design[1]

Q: How do I calculate the correct potency for my MIC assay? A: Do not assume 100% purity. Check the Certificate of Analysis (CoA) for the specific lot.

  • Formula:Mass to weigh = (Target Conc. × Volume) / (Potency in µg/mg)

  • Note: Cefsulodin sodium contains water of hydration. If the CoA reports potency on an "anhydrous basis," you must correct for water content (often ~3-5%).[1]

Experimental Workflow: CIN Agar Preparation

This workflow ensures maximum selectivity and stability of the antibiotic supplement.

Diagram 2: CIN Agar Decision Tree

CIN_Workflow Start Prepare CIN Basal Medium Autoclave Autoclave 121°C, 15 min Start->Autoclave Cool Cool to 45-50°C Autoclave->Cool Combine Aseptic Addition (Basal + Supplement) Cool->Combine SuppPrep Prepare Cefsulodin Stock (In Water/DMSO) Filter Filter Sterilize (0.22 µm) SuppPrep->Filter Filter->Combine Pour Pour Plates & Dry Combine->Pour Check QC Check: Incubate Control Strains Pour->Check ResultGood Yersinia: Growth (Red Center) E. coli: No Growth Check->ResultGood Pass ResultBad Non-specific Growth or No Growth Check->ResultBad Fail

Caption: Step-by-step workflow for preparing Yersinia Selective Agar (CIN), emphasizing the aseptic addition of Cefsulodin post-autoclaving.

References

  • Hardy Diagnostics. (n.d.).[1] CIN Agar - Instructions for Use and Principle. Retrieved from [Link]

  • Das Gupta, V., & Stewart, K. R. (1984).[1] Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. Journal of Clinical and Hospital Pharmacy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives on CIN Agar

Topic: Optimizing Selectivity and Differentiating Yersinia spp. from Mimics on Cefsulodin-Irgasan-Novobiocin (CIN) Agar.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Selectivity and Differentiating Yersinia spp. from Mimics on Cefsulodin-Irgasan-Novobiocin (CIN) Agar. Audience: Microbiologists, QC Scientists, and R&D Researchers.

The "Bull's Eye" Deception: Core Principles

CIN Agar is designed to isolate Yersinia enterocolitica and Yersinia pseudotuberculosis. Its differential system relies on mannitol fermentation , which, in the presence of Neutral Red, produces a characteristic "bull's eye" colony: a deep red center surrounded by a transparent, colorless border.[1][2]

The Problem: Selectivity is not absolute. The "bull's eye" morphology is not unique to Yersinia.[3] Breakthrough growth of Citrobacter, Enterobacter, Aeromonas, and Serratia can occur due to:

  • Antibiotic Instability: Cefsulodin is the primary gatekeeper against Gram-negative competitors (e.g., Pseudomonas, Aeromonas). It is heat-labile and degrades rapidly if mishandled.

  • Metabolic Mimicry: Many Enterobacteriaceae can ferment mannitol, creating the red center if they survive the antibiotic cocktail.

  • Incubation Temperature: The 22–30°C range preferred for Yersinia also permits the growth of psychrotrophic contaminants that would be inhibited at 37°C.

Diagnostic Workflow: Triage of Suspect Colonies

Do not assume a "bull's eye" colony is Yersinia. Use this logic flow to filter false positives before investing in expensive molecular confirmation.

SuspectColonyTriage Start Suspect Colony on CIN (Red Center / Clear Rim) Oxidase Step 1: Oxidase Test Start->Oxidase OxPos Positive (+) (Blue/Purple) Oxidase->OxPos Discard OxNeg Negative (-) (No Color) Oxidase->OxNeg Proceed Aeromonas Likely Aeromonas spp. or Pseudomonas spp. OxPos->Aeromonas Urease Step 2: Urease Test (Christensen's Urea) OxNeg->Urease UreasePos Positive (+) (Pink) Urease->UreasePos UreaseNeg Negative (-) (Yellow) Urease->UreaseNeg TrueYersinia Presumptive Yersinia enterocolitica UreasePos->TrueYersinia Mimics False Positives: Citrobacter freundii E. coli (inactive) Serratia spp. UreaseNeg->Mimics

Figure 1: Decision tree for rapid differentiation of Yersinia enterocolitica from common CIN agar mimics.

Troubleshooting Guide (Q&A)
Issue 1: Breakthrough of Aeromonas and Pseudomonas

User Question: "I am seeing large, pinkish colonies that look somewhat like Yersinia, but they are slimy/mucoid. My control plates with Pseudomonas aeruginosa are also showing growth. Is my media defective?"

Technical Root Cause: This indicates a failure of Cefsulodin . Cefsulodin is a cephalosporin that specifically targets the cell wall synthesis of Pseudomonas and Aeromonas. It is the most unstable component of the CIN formulation.

  • Heat Degradation: If the supplement was added when the base agar was too hot (>50°C), the cefsulodin was likely inactivated.

  • Storage Hydrolysis: Reconstituted cefsulodin supplements degrade rapidly even at 4°C.

Corrective Action:

  • Temperature Check: Ensure the base agar is cooled to 45–50°C (touchable by hand) before adding the CIN supplement.

  • Freshness: Never re-freeze reconstituted antibiotic supplements. Use fresh lyophilized vials for every batch.

  • The Oxidase Check: Perform a spot oxidase test. Yersinia is Oxidase Negative . Aeromonas and Pseudomonas are Oxidase Positive . This is the fastest way to rule these out.

Issue 2: The "Bull's Eye" Mimic (Citrobacter & Enterobacter)

User Question: "I have colonies with a red center and clear border, but they are Oxidase Negative. PCR later confirmed them as Citrobacter freundii. How do I distinguish these on the plate?"

Technical Root Cause: Citrobacter freundii and Enterobacter species are Enterobacteriaceae (like Yersinia), so they are Oxidase Negative and often resistant to Novobiocin. Many ferment mannitol, creating the red center.[2][3][4]

  • Differentiation: Citrobacter often produces Hydrogen Sulfide (H₂S), though this is not always visible on CIN. Serratia can produce a red pigment (prodigiosin) that mimics the mannitol fermentation color, but Serratia colonies are typically larger and more mucoid.

Corrective Action:

  • Colony Morphology: Yersinia colonies are typically smaller (1–2 mm) with a sharp "cut-glass" appearance. Citrobacter and Serratia are often larger (2–4 mm) and more diffuse/mucoid.

  • Urease Screen: Y. enterocolitica is a rapid Urease Positive organism. Citrobacter is usually slow or variable, and E. coli/Serratia are typically negative (or variable).

  • Incubation Time: Do not incubate beyond 24–48 hours. Extended incubation allows mimics to overcome the selective agents.

Issue 3: Crystal Formation or Hazy Media

User Question: "My poured plates have a haze or small crystals forming in the agar, making it hard to see the colony borders."

Technical Root Cause: This is precipitation of Irgasan (Triclosan) or Deoxycholate .

  • Irgasan is highly insoluble in water and requires alcohol (ethanol) for initial dissolution. If mixed into aqueous media too quickly or at the wrong pH, it precipitates.

  • Deoxycholate (bile salt) precipitates at acidic pH.

Corrective Action:

  • Solvent Protocol: Ensure the CIN supplement (specifically Irgasan) is dissolved in a small volume of ethanol if preparing from raw powder, or follow the manufacturer's reconstitution fluid instructions precisely.

  • pH Drift: Check the final pH of the media at 25°C. It must be 7.4 ± 0.2 .[2][4][5] If the pH drops (becomes acidic), bile salts will precipitate, causing the haze.

Comparative Data: Yersinia vs. Mimics
OrganismColony Morphology on CINOxidaseUreaseMannitol Ferm.
Y. enterocolitica Small (1-2mm), Red Center, Sharp Clear Border (-) (+) (+)
Aeromonas spp.Large, Pink/Red Center, often mucoid(+)(-)(+)
Citrobacter freundiiMed/Large, Red Center (may have black speck)(-)(V)(+)
Pseudomonas aeruginosaColorless to Pinkish, irregular edge(+)(-)(-)
Serratia marcescensLarge, Pink/Red (pigment), mucoid(-)(-)(+)
Proteus mirabilisInhibited (usually), or clear/colorless(-)(+)(-)

(V) = Variable reaction

Confirmatory Protocol: The "Self-Validating" Loop

To ensure data integrity, every presumptive positive must pass this rapid confirmation loop before being reported.

Step 1: The KOH "String" Test (Optional Pre-screen)

  • Why: Differentiates Gram-negatives (Yersinia) from Gram-positives (which might rarely break through).

  • Method: Mix colony in 3% KOH. Gram-negatives become viscous/stringy within 30 seconds.

Step 2: Kligler Iron Agar (KIA) Slant

  • Inoculation:[3][5][6][7][8] Stab the butt and streak the slant. Incubate at 30°C for 24h.

  • Yersinia Profile:K/A (Alkaline Red Slant / Acid Yellow Butt). No Gas . No H₂S .

    • Differentiation:Citrobacter often produces Gas or H₂S (blackening). Aeromonas often produces Gas.

Step 3: Urease Test (Christensen's Urea Agar)

  • Method: Heavy inoculum on slant. Incubate at 30°C.

  • Result:Yersinia turns the slant bright pink (hydrolysis) within 4–24 hours.

ConfirmationLogic Sample Colony from CIN KIA KIA Slant (30°C, 24h) Sample->KIA Yersinia Yersinia Profile: Slant: Red (Alk) Butt: Yellow (Acid) Gas: (-) H2S: (-) KIA->Yersinia Matches FalsePos Non-Yersinia: Gas (+) Black Butt (H2S+) Yellow Slant (A/A) KIA->FalsePos Mismatch

Figure 2: Expected biochemical profile for Yersinia enterocolitica on Kligler Iron Agar.

References
  • ISO 10273:2017 . Microbiology of the food chain — Horizontal method for the detection of pathogenic Yersinia enterocolitica. International Organization for Standardization. Link

  • FDA Bacteriological Analytical Manual (BAM) . Chapter 8: Yersinia enterocolitica. U.S. Food and Drug Administration. Link

  • Schiemann, D. A. (1979) .[3][4] Synthesis of a selective agar medium for Yersinia enterocolitica. Canadian Journal of Microbiology, 25(11), 1298–1304. Link

  • Harmon, M. C., et al. (1983) . Evaluation of the Cefsulodin-Irgasan-Novobiocin (CIN) Agar for the Isolation of Yersinia enterocolitica. Journal of Clinical Microbiology. Link

  • Hardy Diagnostics . CIN Agar Technical Data Sheet. Link

Sources

Troubleshooting

improving the efficacy of cefsulodin against beta-lactamase producing strains

Ticket ID: CFS-PA-992 Subject: Overcoming Resistance in Beta-Lactamase Producing Pseudomonas aeruginosa Status: Open | Priority: High Welcome to the Cefsulodin Technical Hub User Context: You are a researcher observing r...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CFS-PA-992
Subject: Overcoming Resistance in Beta-Lactamase Producing Pseudomonas aeruginosa
Status: Open | Priority: High

Welcome to the Cefsulodin Technical Hub

User Context: You are a researcher observing reduced efficacy (High MIC) of Cefsulodin against Pseudomonas aeruginosa strains. You suspect beta-lactamase activity (AmpC/ESBL) and require a protocol to restore susceptibility or characterize the resistance mechanism.

Technical Summary: Cefsulodin (a third-generation cephalosporin) is a "sniper" antibiotic with high affinity for Penicillin-Binding Protein 3 (PBP3) specifically in P. aeruginosa. However, its efficacy is compromised by:

  • Hydrolysis: Primarily by chromosomal AmpC beta-lactamases (especially in derepressed mutants) and some plasmid-mediated enzymes (PSE/CARB types).

  • Efflux: Extrusion via the MexAB-OprM system.

This guide provides the experimental frameworks to diagnose the resistance mechanism and optimize combinatorial efficacy.

Module 1: Diagnostic Profiling (Is it AmpC or Efflux?)

Before attempting to improve efficacy, you must identify the dominant resistance vector. High MICs (>32 µg/mL) are often multifactorial.

The Differential MIC Protocol

Use this assay to distinguish between enzymatic hydrolysis (AmpC) and efflux pump overexpression.

Reagents:

  • Cefsulodin Stock: 10 mg/mL in phosphate buffer (pH 6.0). Note: Unstable in water; use immediately.

  • Cloxacillin: AmpC inhibitor (Use at fixed 200 µg/mL).

  • PAβN (Phenylalanine-arginine β-naphthylamide): Efflux Pump Inhibitor (Use at fixed 20 µg/mL).

Workflow: Run three parallel Broth Microdilution (BMD) panels for your target strain:

  • Panel A: Cefsulodin alone (Gradient: 0.5 – 128 µg/mL).

  • Panel B: Cefsulodin + Cloxacillin (200 µg/mL).

  • Panel C: Cefsulodin + PAβN (20 µg/mL).

Data Interpretation Table:

Panel ComparisonObservationDiagnosisRecommended Action
Panel A vs. B MIC decreases ≥ 4-fold with CloxacillinAmpC Hyper-production Test combination with Avibactam or Tazobactam (See Module 2).
Panel A vs. C MIC decreases ≥ 4-fold with PAβNEfflux (MexAB-OprM) Beta-lactamase inhibitors will fail. Switch to membrane permeabilizers (e.g., Polymyxins).
No Change MIC remains high in B and CTarget Modification Mutation in ftsI (PBP3). Cefsulodin is likely non-salvageable.

Module 2: Potentiating Efficacy (Checkerboard Assay)

If Module 1 indicates enzymatic resistance, use the Checkerboard Assay to determine the Fractional Inhibitory Concentration Index (FICI) of Cefsulodin combined with a Beta-Lactamase Inhibitor (BLI) like Avibactam or Tazobactam.

Visual Workflow: The Synergy Logic

CheckerboardWorkflow Start Start: Cefsulodin Resistant Strain Prep Prepare 96-well Plate (8x8 Matrix) Start->Prep DilutionA Y-Axis: Cefsulodin Dilution (2x MIC down to 1/64x MIC) Prep->DilutionA DilutionB X-Axis: BLI (e.g., Avibactam) (Fixed gradient) Prep->DilutionB Incubate Incubate 18h @ 35°C Mueller-Hinton Broth (CAMHB) DilutionA->Incubate DilutionB->Incubate Read Read Optical Density (OD600) Identify Growth/No-Growth Interface Incubate->Read Calc Calculate FICI (MIC_comb/MIC_alone) Read->Calc

Figure 1: Step-by-step logic for setting up a standard Checkerboard Synergy Assay.

Step-by-Step Protocol
  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Critical: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be standardized to ensure outer membrane stability.

  • Matrix Setup:

    • Rows (A-H): Cefsulodin (e.g., 64, 32, 16, 8, 4, 2, 1, 0 µg/mL).

    • Columns (1-8): BLI (e.g., Avibactam: 16, 8, 4, 2, 1, 0.5, 0.25, 0 µg/mL).

  • Inoculum: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) and dilute 1:100 into the wells. Final well concentration must be 
    
    
    
    CFU/mL.[2][3]
  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

Calculation & Interpretation

Calculate the FICI for the well with the lowest combined concentrations that inhibit growth:



FICI ValueInterpretationClinical/Research Implication
≤ 0.5 Synergy The combination is highly effective; the BLI successfully protects Cefsulodin.
> 0.5 – 4.0 Indifference No significant benefit. The resistance mechanism is likely not inhibited by this specific BLI.
> 4.0 Antagonism Stop. The agents are interfering with each other (e.g., one induces beta-lactamase production).

Module 3: Mechanism of Action Verification

Why does Cefsulodin fail even when protected? It may be failing to bind PBP3.

The Pathway of Failure

ResistancePathway Cef Cefsulodin (Input) Porin Porin Channel (OprF) Cef->Porin Entry Space Periplasmic Space Porin->Space AmpC AmpC Beta-Lactamase (Hydrolysis) Space->AmpC Degradation PBP3 Target: PBP3 (Cell Wall Synthesis) Space->PBP3 Binding (Lysis) Efflux MexAB-OprM (Efflux) Space->Efflux Expulsion AmpC->Cef Hydrolyzes Efflux->Cef Pumps Out

Figure 2: Competitive kinetics in the periplasm. Cefsulodin must reach PBP3 faster than it is hydrolyzed by AmpC or pumped out by MexAB.

Frequently Asked Questions (FAQ)

Q: My Cefsulodin MICs are inconsistent (e.g., 4 µg/mL today, 32 µg/mL tomorrow). Why? A: This is likely due to Cefsulodin instability .

  • Root Cause: Cefsulodin degrades rapidly in aqueous solution, opening the beta-lactam ring spontaneously.

  • Fix: Never store dissolved Cefsulodin. Weigh powder and dissolve immediately before use. Do not freeze-thaw stock solutions more than once (and preferably not at all).

Q: I see "skipped wells" (growth at 8, no growth at 16, growth at 32). A: This indicates Heteroresistance or the Inoculum Effect .

  • Pseudomonas populations often contain subpopulations with derepressed AmpC.

  • Fix: Verify your inoculum density strictly (

    
     CFU/mL). If the inoculum is too high (
    
    
    
    or
    
    
    ), the basal level of beta-lactamase will hydrolyze the drug before it acts, leading to false resistance.

Q: Can I use Clavulanic Acid as an inhibitor? A: Generally, No .

  • Clavulanic acid is a strong inducer of chromosomal AmpC in P. aeruginosa. It may actually increase the MIC (Antagonism) by turning on the bacteria's defense system. Use Tazobactam or Avibactam, which are weaker inducers and better inhibitors of AmpC.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Livermore, D. M., et al. (1981).[4] "Comparison of the beta-lactamase stability and the in-vitro activity of cefoperazone, cefotaxime, cefsulodin, ceftazidime, moxalactam and ceftriaxone against Pseudomonas aeruginosa."[4][5] Journal of Antimicrobial Chemotherapy. [Link]

  • Noguchi, H., et al. (1980). "In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases."[4][5][6][7][8] Antimicrobial Agents and Chemotherapy. [Link]

  • Gotoh, N., et al. (1990). "Resistance of Pseudomonas aeruginosa to cefsulodin: modification of penicillin-binding protein 3 and mapping of its chromosomal gene."[7][8] Journal of Antimicrobial Chemotherapy. [Link]

  • Lomovskaya, O., et al. (2001). "Efflux pump inhibitors: administration of phenylalanine arginine beta-naphthylamide (PAbetaN) confirms the role of efflux pumps in antibiotic resistance in Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. [Link]

Sources

Optimization

Cefsulodin Sodium Stability &amp; Handling: Technical Support Guide

Executive Summary Cefsulodin sodium (CAS: 52152-93-9) is a third-generation cephalosporin with narrow-spectrum activity, primarily used for Pseudomonas aeruginosa and as a selective agent in Cefsulodin-Irgasan-Novobiocin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cefsulodin sodium (CAS: 52152-93-9) is a third-generation cephalosporin with narrow-spectrum activity, primarily used for Pseudomonas aeruginosa and as a selective agent in Cefsulodin-Irgasan-Novobiocin (CIN) agar for Yersinia isolation.[1]

Critical Technical Alert: Cefsulodin sodium is inherently unstable in aqueous solution . Unlike aminoglycosides or fluoroquinolones, the beta-lactam ring of cefsulodin is highly susceptible to hydrolysis and epimerization, particularly outside the pH range of 3.2–5.7.

The "Golden Rule" of Cefsulodin Handling:

Never store aqueous working solutions at 4°C for more than 24 hours. For reproducible MIC (Minimum Inhibitory Concentration) data, prepare fresh or use frozen aliquots stored at -20°C or below.

Technical Support: Troubleshooting & FAQs

Category A: Solubility & Preparation[1]

Q: I am observing precipitation when dissolving Cefsulodin Sodium in PBS. What is happening? A: Cefsulodin sodium is freely soluble in water (~50 mg/mL), but solubility can decrease in high-salt buffers or at incorrect pH.

  • Root Cause: Common PBS formulations have a pH of ~7.[2]4. Cefsulodin is most stable and soluble in slightly acidic conditions (pH 3.2–5.7).[3][4] At neutral or alkaline pH, the rate of degradation (hydrolysis) increases, potentially leading to precipitation of degradation products or "salting out" effects.

  • Solution: Dissolve the powder in sterile distilled water or a low-molarity acetate buffer (pH 4.5–5.0) first to create a stock solution. Only dilute into the final reaction buffer (e.g., PBS) immediately before use.

Q: Can I use DMSO to extend the shelf life of my stock solution? A: Yes.

  • Mechanism: Hydrolysis requires water. By dissolving the antibiotic in an anhydrous organic solvent like DMSO (Dimethyl Sulfoxide), you arrest the hydrolytic cleavage of the beta-lactam ring.

  • Protocol: Prepare a 10–50 mg/mL stock in high-grade anhydrous DMSO. Store at -20°C. This extends stability from days (in water) to months (in DMSO).

Category B: Stability & Storage[1]

Q: My aqueous stock solution turned from light yellow to dark amber after 3 days at 4°C. Is it still usable? A: No. Discard immediately.

  • Diagnosis: The color shift indicates significant degradation. The darkening (browning) is a visual indicator of the opening of the beta-lactam ring and subsequent polymerization or oxidative degradation.

  • Impact: Using this solution will result in higher MIC values (lower potency), leading to false-negative results in susceptibility testing or breakthrough growth of Pseudomonas in selective media.

Q: What is the exact stability window for aqueous solutions? A:

  • At 24°C (Room Temp): < 24 hours. (Significant degradation detectable within hours at neutral pH).

  • At 4°C (Refrigerated): < 48 hours (Recommend < 24 hours for critical assays).

  • At -20°C (Frozen): 1–2 months (Avoid freeze-thaw cycles).

  • At -80°C (Deep Freeze): 6 months.

Category C: Application-Specific (CIN Agar)[1]

Q: We add Cefsulodin to CIN agar at 50°C, but our selectivity for Yersinia is poor. Why? A: Thermal degradation may be the culprit.

  • Mechanism: Beta-lactams are heat-labile. While agar requires cooling to ~45–50°C before adding supplements, holding the molten agar at this temperature for too long after adding Cefsulodin will destroy its activity.

  • Corrective Action: Add the Cefsulodin supplement immediately before pouring the plates. Do not hold the supplemented agar in a water bath.

Stability Data Summary

The following table summarizes the stability profile based on pH and temperature variables.

ConditionSolvent SystempHStability Window (>90% Potency)
Optimal Acetate Buffer4.57 Days (4°C) / 60 Days (-10°C)
Standard Distilled Water~5.024 Hours (4°C)
Risky PBS / Media7.4< 12 Hours (24°C)
Critical Failure Alkaline Detergent>9.0Instantaneous Degradation
Long-Term Anhydrous DMSON/A6–12 Months (-20°C)

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mg/mL)
  • Weighing: Accurately weigh 100 mg of Cefsulodin Sodium powder.

  • Solvent Choice:

    • For immediate use: Add 10 mL of sterile distilled water.

    • For storage: Add 10 mL of anhydrous DMSO.

  • Dissolution: Vortex gently. Do not sonicate or heat, as this accelerates degradation.

  • Filtration: Sterilize aqueous solutions using a 0.22 µm PES (Polyethersulfone) syringe filter. (Note: Nylon binds proteins/drugs; PES is preferred for small molecules).

  • Aliquot & Storage: Dispense into light-protective (amber) microtubes. Freeze immediately at -20°C. Do not refreeze after thawing.

Protocol B: Stability-Indicating HPLC Method

To verify the concentration of your stock solution, use the following reversed-phase HPLC parameters.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Buffer: 0.02 M Acetate Buffer (pH 4.5).

    • Organic: Acetonitrile.[2][6]

    • Ratio: 90:10 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (or 265 nm).

  • Retention Time: Cefsulodin typically elutes between 4–8 minutes depending on column length. Degradation products (isomers/hydrolyzed forms) will elute earlier.

Visualizing the Stability Logic

The following diagrams illustrate the degradation pathways and the recommended workflow to maintain integrity.

Diagram 1: Degradation Logic & Environmental Triggers

Cefsulodin_Degradation cluster_stability Stability Zone Cefsulodin Cefsulodin Sodium (Active Beta-Lactam) Factors Stress Factors: 1. pH > 6.0 or < 3.0 2. Temp > 25°C 3. Moisture Cefsulodin->Factors Hydrolysis Hydrolysis of Beta-Lactam Ring Factors->Hydrolysis Primary Pathway Epimerization C-7 Epimerization Factors->Epimerization Secondary Pathway Inactive Inactive Degradants (Loss of Potency) Hydrolysis->Inactive Epimerization->Inactive Visual Visual Indicator: Darkening Solution (Yellow -> Amber) Inactive->Visual Safe pH 3.2 - 5.7 Temp < 4°C Safe->Cefsulodin Preserves

Caption: Cefsulodin degradation is driven by pH and temperature, leading to ring hydrolysis and epimerization. The visual shift to amber correlates with potency loss.

Diagram 2: Recommended Preparation Workflow

Prep_Workflow Powder Lyophilized Powder (Store 2-8°C) Weigh Weigh Powder Powder->Weigh Decision Immediate Use? Weigh->Decision Water Dissolve in Distilled Water Decision->Water Yes DMSO Dissolve in Anhydrous DMSO Decision->DMSO No (Storage) Filter Filter Sterilize (0.22 µm PES) Water->Filter Freeze Aliquot & Freeze (-20°C) DMSO->Freeze Use Use within 24h (Keep on Ice) Filter->Use

Caption: Decision tree for solvent selection. Aqueous solutions are for immediate use; DMSO is preferred for long-term frozen storage.

References

  • Das Gupta, V., & Stewart, K. R. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures.[4] Journal of Clinical Pharmacy and Therapeutics, 9(1), 21–27.[4] Link

  • Fujita, T., & Koshiro, A. (1984). Kinetics and mechanism of the degradation and epimerization of sodium cefsulodin in aqueous solution.[7] Chemical & Pharmaceutical Bulletin, 32(9), 3651–3661.[7] Link

  • Granneman, G. R., & Sennello, L. T. (1982). Precise high-performance liquid chromatographic procedure for the determination of cefsulodin, a new antipseudomonal cephalosporin antibiotic, in plasma.[6] Journal of Pharmaceutical Sciences, 71(10), 1112–1115.[6] Link

  • Cayman Chemical. Cefsulodin (sodium salt hydrate) Product Information & Stability. Link

  • Thermo Fisher Scientific. Cefsulodin Sodium Salt Hydrate Product Specifications. Link

Sources

Reference Data & Comparative Studies

Validation

Confirming the Specificity of Cefsulodin for Pseudomonas aeruginosa

This guide outlines the technical validation of Cefsulodin as a narrow-spectrum cephalosporin with high specificity for Pseudomonas aeruginosa. Unlike third-generation analogues (e.g., Ceftazidime) that exhibit broad Gra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of Cefsulodin as a narrow-spectrum cephalosporin with high specificity for Pseudomonas aeruginosa. Unlike third-generation analogues (e.g., Ceftazidime) that exhibit broad Gram-negative activity, Cefsulodin functions as a precision tool, sparing the majority of Enterobacteriaceae.[1]

The following sections detail the mechanistic basis of this selectivity and provide standardized protocols for its experimental confirmation.

A Comparative Technical Guide for Drug Profiling

Executive Summary: The "Sniper" Cephalosporin

Cefsulodin (SCE-129) is a semi-synthetic, third-generation cephalosporin distinguished by its narrow-spectrum activity.[1] While most third-generation agents (e.g., Cefotaxime, Ceftazidime) are designed for broad coverage, Cefsulodin exhibits a unique affinity profile:[1]

  • Primary Target: Pseudomonas aeruginosa (MIC

    
     2–4 µg/mL).[1]
    
  • Secondary Target: Staphylococcus aureus (Methicillin-susceptible).[1]

  • Non-Targets: Most Enterobacteriaceae (E. coli, Klebsiella spp., Proteus spp.[1] exhibit MICs >32–64 µg/mL).[1]

This specificity makes Cefsulodin a critical reference compound for studying PBP (Penicillin-Binding Protein) affinity and a vital component in selective media (e.g., CIN Agar) where the exclusion of Pseudomonas is required to isolate organisms like Yersinia.[1]

Mechanism of Selectivity

The specificity of Cefsulodin is governed by two primary factors: PBP Binding Affinity and Outer Membrane Permeability .

Differential PBP Targeting

Beta-lactams kill bacteria by acylating PBPs, inhibiting peptidoglycan cross-linking.[1]

  • In P. aeruginosa: Cefsulodin shows high affinity for PBP3 (essential for cell division) and PBP1a/1b (essential for cell elongation/integrity).[1] Binding leads to rapid filamentation followed by lysis.

  • In E. coli / Enterics: Cefsulodin has significantly lower affinity for the essential PBPs (PBP2/3) required for survival.[1] While it can bind PBP1a/1b, the concentration required to effect lethality is orders of magnitude higher than for Pseudomonas.

Visualizing the Pathway

The following diagram illustrates the differential action of Cefsulodin.

CefsulodinMechanism cluster_PA Pseudomonas aeruginosa (Susceptible) cluster_EC Escherichia coli (Resistant) Cef_PA Cefsulodin Porin_PA Porin Channel (High Permeability) Cef_PA->Porin_PA Rapid Influx PBP_PA Target: PBP3 & PBP1a/1b (High Affinity) Porin_PA->PBP_PA Stable Acylation Lysis_PA Cell Lysis (Bactericidal) PBP_PA->Lysis_PA Inhibition of Peptidoglycan Synthesis Cef_EC Cefsulodin Porin_EC Outer Membrane (Restricted Entry) Cef_EC->Porin_EC Slow Influx PBP_EC Target: PBP2/3 (Low Affinity) Porin_EC->PBP_EC Weak Binding Survival_EC Cell Survival (Growth Continues) PBP_EC->Survival_EC Peptidoglycan Intact

Figure 1: Mechanistic divergence of Cefsulodin activity between P. aeruginosa and E. coli.

Comparative Performance Data

To validate specificity, Cefsulodin must be benchmarked against broad-spectrum antipseudomonals (e.g., Ceftazidime) and general anti-gram-negatives (e.g., Ampicillin).[1]

Table 1: Comparative MIC Profiles (µg/mL)
OrganismCefsulodin (Specific)Ceftazidime (Broad)Piperacillin (Broad)Interpretation
P.[1] aeruginosa 2 – 4 1 – 44 – 8High Potency
E.[1] coli> 320.25 – 12 – 8Resistant (Specificity Marker)
K.[1] pneumoniae> 640.25 – 14 – 16Resistant
S.[1] aureus (MSSA)2 – 88 – 162 – 4Moderate Activity

Data Source: Aggregated from standard CLSI/EUCAST reference ranges and historical pharmacology profiles (Neu et al., 1984).[1]

Experimental Validation Protocols

The following protocols are designed to confirm the "Specificity Gap" of Cefsulodin.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the concentration differential required to inhibit P. aeruginosa vs. E. coli.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Cefsulodin Sodium powder (prepare stock at 10 mg/mL in phosphate buffer pH 6.0; avoid unbuffered water to prevent hydrolysis).[1]

  • 96-well microtiter plates.[1]

  • Standard strains: P. aeruginosa ATCC 27853 (Positive Control), E. coli ATCC 25922 (Negative Control).[1]

Workflow:

  • Stock Preparation: Dilute Cefsulodin in CAMHB to achieve a starting concentration of 128 µg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions across the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of test organisms and dilute 1:100. Add 10 µL to each well (Final: ~5 x 10^5 CFU/mL).

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth .

Validation Criteria:

  • P. aeruginosa MIC must be ≤ 8 µg/mL.[1]

  • E. coli MIC must be ≥ 32 µg/mL.[1][2][3]

  • If E. coli is inhibited at <16 µg/mL, check for contamination or Cefsulodin degradation.[1]

Protocol B: Disk Diffusion Specificity Test

Objective: Visual demonstration of narrow-spectrum activity.

Workflow:

  • Inoculate a Mueller-Hinton Agar (MHA) plate with a lawn of P. aeruginosa.[1]

  • Inoculate a second MHA plate with a lawn of E. coli.

  • Place a Cefsulodin (30 µg) disk and a Ceftazidime (30 µg) disk on both plates.

  • Incubate at 35°C for 18 hours.

Expected Results (Diagram):

DiskDiffusion cluster_Plate1 Plate A: P. aeruginosa cluster_Plate2 Plate B: E. coli PA_Zone Cefsulodin (30µg) Zone: 18-24mm (Susceptible) EC_Zone Cefsulodin (30µg) Zone: 0-6mm (Resistant) PA_Zone2 Ceftazidime (30µg) Zone: 22-29mm (Susceptible) EC_Zone2 Ceftazidime (30µg) Zone: 25-30mm (Susceptible)

Figure 2: Expected Zone of Inhibition patterns.[1] Note the absence of a zone for Cefsulodin on the E. coli plate, confirming specificity.

Stability and Handling for Research

Cefsulodin is less stable in solution than other cephalosporins.

  • pH Sensitivity: Optimal stability is at pH 3.2 – 5.7 .[4] In neutral or alkaline solutions (pH > 7.0), degradation occurs rapidly.[1]

  • Solvent: Dissolve in pH 6.0 phosphate buffer or water, but use immediately or freeze at -20°C.

  • Media: Do not autoclave Cefsulodin. Add as a filter-sterilized supplement to cooled agar (45–50°C).

References

  • Neu, H. C., & Scully, B. E. (1984). Activity of cefsulodin and other agents against Pseudomonas aeruginosa. Reviews of Infectious Diseases, 6(Suppl 3), S667–S677.

  • Gupta, V. D., & Stewart, K. R. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures.[4] Journal of Clinical Pharmacy and Therapeutics, 9(1), 21–27.[4]

  • Sarkar, S. K., et al. (2012). Sub-Inhibitory Cefsulodin Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition. PLOS ONE, 7(11), e48598.[1]

  • Barry, A. L., et al. (1981). Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test. Antimicrobial Agents and Chemotherapy, 20(4), 525–529.[1]

  • Thermo Fisher Scientific. Pseudomonas C-N Selective Agar (PO0185A) Instructions.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Commercial Cefsulodin Sodium Preparations

For researchers and drug development professionals, the quality of a critical reagent like cefsulodin sodium is non-negotiable. As a third-generation cephalosporin antibiotic, its primary role is the potent and specific...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quality of a critical reagent like cefsulodin sodium is non-negotiable. As a third-generation cephalosporin antibiotic, its primary role is the potent and specific inhibition of Pseudomonas aeruginosa, achieved by disrupting bacterial cell wall synthesis.[][2] This specificity makes it an invaluable tool, not only in clinical research but also as a selective agent in microbiological media such as Cefsulodin-Irgasan-Novobiocin (CIN) agar for isolating Yersinia species, and in water and dairy quality testing.[][3]

Part 1: Defining Quality: Key Performance Parameters

A high-quality cefsulodin sodium preparation is defined by a consistent profile across several key quality attributes. Understanding these parameters is the first step in establishing a robust evaluation program.

  • Purity & Assay (Chemical Identity): This is a measure of the percentage of the active cefsulodin molecule within the preparation. High-performance liquid chromatography (HPLC) is the industry standard for this assessment.[4][5][6] High purity (typically ≥98%) is critical because contaminants can interfere with the antibiotic's activity or introduce cytotoxic effects in cell-based assays.

  • Biological Potency (Functional Activity): While purity measures the chemical amount, potency measures the actual antibiotic effectiveness. A preparation can have high chemical purity but reduced biological activity due to isomerization or the presence of inactive related substances. A microbiological assay, such as determining the Minimum Inhibitory Concentration (MIC) against a reference P. aeruginosa strain, is the gold standard for potency.[7]

  • Impurity Profile: Beyond the main purity value, understanding the identity and quantity of specific impurities is crucial for quality control.[8] Impurities can arise from the manufacturing process or from degradation over time.[6][8] Some pharmacopeial methods specify limits for known impurities, such as isonicotinic acid amide.[2][9][10] Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are invaluable for characterizing unknown impurities.[8]

  • Stability: Cefsulodin sodium is known to be sensitive to its environment. Its stability is highly dependent on pH, with an optimal range between 3.2 and 5.7.[11] It is also susceptible to degradation by heat and light.[8][11] A robust preparation will exhibit minimal degradation under recommended storage conditions (2-8°C for short-term, -20°C for long-term).[3][12]

  • Physicochemical Properties: These include appearance, solubility, water content, and pH of an aqueous solution.[3][5] While seemingly basic, deviations from the expected white to light-yellow crystalline powder or incorrect pH can be early indicators of a quality issue.[2][3]

Part 2: A Framework for Comparative Analysis

To objectively compare different commercial sources, we recommend generating in-house data and organizing it for a side-by-side evaluation. The following table illustrates how to present such comparative data for three hypothetical commercial brands.

Parameter Brand A Brand B Brand C Acceptance Criteria Test Method
Appearance White Crystalline PowderLight-Yellow PowderOff-White PowderWhite to Light-Yellow Crystalline PowderVisual Inspection
Purity (HPLC) 99.2%97.5%98.8%≥ 98.0%HPLC-UV (254 nm)
Potency (MIC vs. P. aeruginosa ATCC 27853) 4 µg/mL8 µg/mL4 µg/mL≤ 4 µg/mLBroth Microdilution
Water Content (Karl Fischer) 3.5%4.8%4.1%≤ 5.0%Karl Fischer Titration
pH (1% solution in H₂O) 4.14.53.83.3 - 4.8pH Meter
Isonicotinic Acid Amide (Impurity) 0.3%0.9%0.5%≤ 1.0%HPLC-UV
Total Other Impurities 0.5%1.6%0.7%≤ 2.0%HPLC-UV

Analysis: In this hypothetical scenario, Brand A demonstrates the highest purity and expected potency. Brand C is also a strong candidate. Brand B, while meeting the minimum water content and pH specifications, shows lower purity, higher impurities, and a two-fold decrease in biological potency, making it less suitable for sensitive applications.

Part 3: Standardized Protocols for In-House Verification

The following protocols provide a self-validating system for the in-house quality assessment of cefsulodin sodium preparations. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This method quantifies the main cefsulodin peak relative to all other detected peaks, providing a direct measure of purity. The use of a C18 reversed-phase column is standard for separating cephalosporins from their more polar or non-polar impurities.[4]

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std 1. Weigh Cefsulodin Reference Standard dissolve 3. Dissolve in Mobile Phase A to 1 mg/mL prep_std->dissolve prep_sample 2. Weigh Commercial Sample prep_sample->dissolve filter 4. Filter with 0.45 µm Syringe Filter dissolve->filter inject 6. Inject 10 µL of Sample/Standard filter->inject hplc_system 5. Equilibrate HPLC System hplc_system->inject run 7. Run Gradient Elution inject->run integrate 8. Integrate Peak Areas run->integrate calculate 9. Calculate % Purity (Area Percent Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of Cefsulodin Sodium.

  • Reagent Preparation:

    • Mobile Phase A: Prepare a 1% ammonium sulfate solution in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Rationale: An ammonium sulfate buffer is often used in official monographs for cephalosporin analysis to ensure good peak shape and resolution.[5]

  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of Cefsulodin Sodium Reference Standard and a commercial sample into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with Mobile Phase A. This creates a 1 mg/mL stock solution.

    • Filter each solution through a 0.45 µm PVDF syringe filter before injection.

    • Rationale: Using a reference standard allows for system suitability checks and potential quantitation against a known pure substance. Filtering removes particulates that could damage the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Detection Wavelength: 254 nm.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Gradient Program:

      • 0-15 min: 97% A, 3% B

      • 15-20 min: Ramp to 92% A, 8% B

      • 20-25 min: Hold at 92% A, 8% B

      • 25-30 min: Return to 97% A, 3% B

    • Rationale: A gradient elution is necessary to separate the main cefsulodin peak from both early and late-eluting impurities within a reasonable run time. The 254 nm wavelength provides good sensitivity for the cephalosporin core structure.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity % = (Area of Cefsulodin Peak / Total Area of All Peaks) * 100.

Protocol 2: Biological Potency via Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of cefsulodin required to inhibit the visible growth of Pseudomonas aeruginosa, providing a direct measure of its biological function.

mic_workflow prep_stock 1. Prepare 1 mg/mL Stock Solutions of Cefsulodin (Test & Standard) serial_dilute 3. Perform 2-Fold Serial Dilutions of Cefsulodin across Plate prep_stock->serial_dilute plate_setup 2. Set up 96-Well Plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_setup->serial_dilute inoculate 5. Inoculate Wells to Final Concentration of 5 x 10^5 CFU/mL serial_dilute->inoculate inoculum_prep 4. Prepare 0.5 McFarland Standard of P. aeruginosa inoculum_prep->inoculate incubate 6. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC Potency Assay of Cefsulodin Sodium.

  • Materials:

    • Pseudomonas aeruginosa reference strain (e.g., ATCC 27853).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Cefsulodin Reference Standard and commercial samples.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Rationale: Standardizing the bacterial inoculum is the most critical step for reproducibility in susceptibility testing.

  • Plate Preparation:

    • Prepare stock solutions of the cefsulodin reference and test articles at 1 mg/mL in sterile water.

    • In a 96-well plate, perform a two-fold serial dilution of each cefsulodin sample in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of cefsulodin at which there is no visible bacterial growth (i.e., the first clear well).

    • The MIC of the test sample should be within one two-fold dilution of the reference standard to be considered equivalent in potency.

Part 4: Data Interpretation and Best Practices

  • Holistic Evaluation: A superior commercial preparation will perform well across all parameters. Do not rely on a high purity value alone if the biological potency is low, as this indicates the presence of inactive isomers or impurities not well-resolved by HPLC.

  • Consistency is Key: The goal is to find a supplier that provides consistent quality from lot to lot. We recommend performing this evaluation on at least two different lots from a prospective supplier before committing to them for long-term projects.

  • Proper Handling and Storage: To maintain the integrity of your chosen cefsulodin sodium preparation, always adhere to the manufacturer's storage recommendations.[3] Store stock solutions at -20°C or colder and avoid repeated freeze-thaw cycles. Protect both the solid material and solutions from light.[8] The optimal pH for stability in aqueous solutions is between 3.2 and 5.7.[11]

Conclusion

The reliability of your research is directly linked to the quality of your reagents. By moving beyond a supplier's CoA and implementing a systematic, in-house evaluation of key performance parameters, you can ensure that your commercial cefsulodin sodium preparation is pure, potent, and stable. This due diligence protects the integrity of your experimental data and ultimately accelerates your research and development efforts.

References

  • Li, P., et al. (2021). Separation and structural elucidation of cefsulodin and its impurities in both positive and negative ion mode in cefsulodin sodium bulk material using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15), e9123. [Link]

  • Das Gupta, V., & Stewart, K. R. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. Journal of Clinical and Hospital Pharmacy, 9(4), 359–366. [Link]

  • Granneman, G. R., & Sennello, L. T. (1982). Precise high-performance liquid chromatographic procedure for the determination of cefsulodin, a new antipseudomonal cephalosporin antibiotic, in plasma. Journal of Pharmaceutical Sciences, 71(10), 1112–1115. [Link]

  • Japanese Pharmacopoeia. Cefroxadine Official Monographs for Part I. [Link]

  • de Almeida, L. C. S., et al. (2019). Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form. Analytical Methods, 11(36), 4647-4653. [Link]

  • Google Patents. EP2116545A1 - Process for preparing cefsulodin sodium.
  • Reddy, G. O., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmaffiliates. Cefsulodin-impurities. [Link]

  • Barry, A. L., et al. (1980). Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test. Antimicrobial Agents and Chemotherapy, 18(4), 525–529. [Link]

  • Fisher Scientific. Cefsulodin sodium salt, 99% purity, For HPLC analysis, 93%, MP Biomedicals™. [Link]

  • The Curated Chemical Collection. Research Antibiotics, Cefsulodin Sodium, 1 gram. [Link]

  • Melford. Cefsulodin, Sodium Salt, 1 Gram. [Link]

  • Zieske, P. A., et al. (1992). Determination of cefsulodin, cefmenoxime, and cefadroxil as residues on surfaces. Journal of Pharmaceutical & Biomedical Analysis, 10(2-3), 199–202. [Link]

  • Wüst, J., & Wilkins, T. D. (1981). The comparative activity of cefsulodin against anaerobic bacteria of clinical interest: synergy with cefoxitin. The Journal of Antimicrobial Chemotherapy, 7(3), 269–278. [Link]

  • Raza, A., et al. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 8, 281–287. [Link]

  • Philippon, A., Paul, G., & Nevot, P. (1981). Comparative in-vitro activity of cefsulodin and ceftazidime against ticarcillin-resistant Pseudomonas aeruginosa. The Journal of Antimicrobial Chemotherapy, 8 Suppl B, 119–122. [Link]

  • Millipore Sigma. Cefsulodin sodium salt hydrate third-generation cephalosporin antibiotic. [Link]

  • El-Shabrawy, Y., & Belal, F. (2000). Stability Prediction of cefazolin sodium and Cephaloridine in solid state. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Greenwood, D., & O'Grady, F. (1977). In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases. Antimicrobial Agents and Chemotherapy, 12(4), 504–508. [Link]

  • Zak, O. (1979). Bacteriological studies with cefsulodin (CGP 7174/E), the first antipseadomonal cephalosporin. Semantic Scholar. [https://www.semanticscholar.org/paper/Bacteriological-studies-with-cefsulodin-(CGP-the-Zak/f0c39f21226017b2046e7f2334f66e04f0521e14]([Link]

  • Kogawa, A. C., & Salgado, H. R. N. (2017). Comparative of Three Titrimetric Determinations of Cefazolin Sodium. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Cefsulodin Quantification

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of cefsulodin. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of cefsulodin. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of method validation, offering a comparative analysis of different approaches and the scientific rationale behind key experimental choices. Our focus is on providing a practical, field-tested perspective to empower you in developing and selecting the most robust HPLC method for your specific application.

The Critical Role of Method Validation in Cefsulodin Analysis

Cefsulodin is a third-generation cephalosporin antibiotic effective against Pseudomonas aeruginosa. Accurate and precise quantification of cefsulodin in pharmaceutical formulations, biological matrices, and environmental samples is paramount for ensuring its safety, efficacy, and for monitoring its environmental fate. HPLC stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a comparative lens on how different experimental choices can impact the final validated method.

Core Validation Parameters: A Comparative Overview

The validation of an HPLC method for cefsulodin quantification hinges on a series of key parameters. We will explore each of these, presenting comparative data and insights from various published methods.

A general workflow for HPLC method validation is depicted below:

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detector_Wavelength Detector Wavelength Mobile_Phase_Optimization->Detector_Wavelength Specificity Specificity Detector_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A typical workflow for HPLC method development and validation.

Before any validation run, system suitability tests are performed to ensure the HPLC system is operating correctly. This is a non-negotiable prerequisite for reliable data.

Table 1: Comparison of System Suitability Parameters for Cefsulodin HPLC Methods

ParameterMethod AMethod BAcceptance Criteria (Typical)
Tailing Factor (T)1.11.3T ≤ 2
Theoretical Plates (N)> 5000> 4500N > 2000
Relative Standard Deviation (RSD) of Peak Area0.5%0.8%RSD ≤ 2%

Insight: While both methods meet the typical acceptance criteria, Method A demonstrates superior column efficiency and peak symmetry, which can be advantageous for resolving cefsulodin from potential impurities.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Forced Degradation Studies: A crucial aspect of specificity testing involves subjecting the cefsulodin standard to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method must be able to resolve the main cefsulodin peak from these degradants.

Specificity_Workflow Start Cefsulodin Standard Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidation (H2O2) Thermal Stress Photolytic Stress Start->Stress_Conditions Analysis Analyze stressed samples by HPLC Stress_Conditions->Analysis Evaluation Evaluate peak purity and resolution of cefsulodin from degradants Analysis->Evaluation

Comparative

A Comparative Analysis of Cefsulodin's Inhibitory Activity Across Penicillin-Binding Proteins

This guide offers an in-depth, objective comparison of cefsulodin's inhibitory performance against various penicillin-binding proteins (PBPs). Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of cefsulodin's inhibitory performance against various penicillin-binding proteins (PBPs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the specific affinity and mechanism of this unique cephalosporin. We will explore the causality behind its narrow spectrum of activity, grounded in its differential binding to PBPs in key bacterial species, and provide detailed protocols for assessing these interactions in a laboratory setting.

Introduction: Cefsulodin and the Role of Penicillin-Binding Proteins

All β-lactam antibiotics, including cephalosporins, exert their bactericidal effects by targeting penicillin-binding proteins (PBPs).[1] These enzymes are essential for the final steps of peptidoglycan synthesis, the critical structural component of the bacterial cell wall.[2] PBPs catalyze the cross-linking of peptide chains, creating a robust mesh-like structure that protects the bacterium from osmotic lysis.[3][4] By binding to the active site of these enzymes, β-lactams form a stable, covalent acyl-enzyme complex, effectively inactivating them and leading to a compromised cell wall and cell death.[1][5]

PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.[4][6] The HMW PBPs are the primary lethal targets for most β-lactams and are further divided into Class A (bifunctional, with both transglycosylase and transpeptidase activity) and Class B (monofunctional transpeptidases).[1][6]

Cefsulodin is a third-generation cephalosporin distinguished by its remarkably narrow but potent spectrum of activity, which is primarily directed against Pseudomonas aeruginosa.[3][5][7] This specificity is not due to a lack of penetration into other Gram-negative bacteria but rather stems from its highly selective affinity for particular PBPs within P. aeruginosa.[8] Understanding this differential inhibition is crucial for its clinical application and for the development of new targeted antibiotic therapies.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Cefsulodin Inhibition UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation (PBP Class A) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBP Class A & B) Cefsulodin Cefsulodin PBP PBP Active Site (Transpeptidase Domain) Cefsulodin->PBP Binds to Active Site Inactivated_PBP Inactivated PBP (Covalent Complex) Inactivated_PBP->Crosslinked_PG Transpeptidation Blocked cluster_workflow Competitive PBP Binding Assay Workflow start 1. Culture Bacteria (Exponential Growth Phase) harvest 2. Harvest & Wash Cells start->harvest incubate 3. Incubate with Cefsulodin (Concentration Gradient) harvest->incubate label_probe 4. Add Labeled Probe (e.g., Bocillin-FL) incubate->label_probe lyse 5. Lyse Cells & Prepare Membrane Fraction label_probe->lyse sds_page 6. SDS-PAGE Separation lyse->sds_page scan 7. Fluorescence Gel Scan sds_page->scan analyze 8. Densitometry Analysis & IC₅₀ Calculation scan->analyze

Sources

Safety & Regulatory Compliance

Safety

A Practical Guide to the Safe Disposal of Cefsulodine Sodium in a Laboratory Setting

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its responsible disposal. Cefsul...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its responsible disposal. Cefsulodine sodium, a third-generation cephalosporin antibiotic, requires specific disposal protocols to mitigate risks to personnel and prevent environmental contamination.[1][2][3] The release of active antibiotics into ecosystems is a primary driver of antimicrobial resistance, a significant global health threat.[4][5]

This guide provides a comprehensive framework for the safe handling and disposal of Cefsulodine sodium, grounded in established safety protocols and chemical inactivation principles. It is designed to empower researchers, scientists, and drug development professionals to manage this waste stream confidently and in compliance with safety and environmental standards.

Hazard Identification and Essential Safety Precautions

Before handling Cefsulodine sodium in any form, a thorough risk assessment is critical. The primary hazards associated with this compound dictate the minimum personal protective equipment (PPE) required.

  • Irritant: Cefsulodine sodium is known to cause skin, eye, and respiratory irritation.[6][7][8]

  • Sensitizer: A key risk is its potential to cause allergic reactions. It may cause an allergic skin reaction (contact dermatitis) or allergy and asthma-like symptoms if the powder is inhaled.[6][9][10]

Due to these hazards, the following PPE is mandatory when handling Cefsulodine sodium powder or concentrated solutions:

  • Nitrile gloves (or other chemically resistant gloves)[9]

  • Safety goggles or a face shield[9]

  • Laboratory coat[9]

  • For handling bulk powder or when dust generation is likely, a dust mask or respirator (e.g., N95) should be used within a chemical fume hood or ventilated enclosure.[6][11]

The Core Principles of Cefsulodine Sodium Waste Management

Proper disposal is guided by three fundamental principles: inactivation, segregation, and regulatory compliance.

  • The Principle of Inactivation: Cefsulodine is a beta-lactam antibiotic.[1] Its antimicrobial activity is due to the strained four-membered beta-lactam ring, which inhibits bacterial cell wall synthesis.[1][12] The primary goal of disposal is to destroy this ring, rendering the molecule biologically inactive. This is most effectively achieved through alkaline hydrolysis, which cleaves the ring structure.[4][13]

  • The Principle of Segregation: All waste containing Cefsulodine sodium, including stock solutions, used media, and contaminated labware, must be treated as hazardous chemical waste.[14] It must be segregated from general laboratory trash and other waste streams to ensure it is managed by a certified hazardous waste contractor.[15][16]

  • The Principle of Regulatory Compliance: All disposal procedures must adhere to the guidelines set by your institution's Environmental Health & Safety (EHS) department, as well as local, regional, and national regulations.[17][18][19] Never discharge Cefsulodine sodium waste into the sanitary sewer system.[16][17][20]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of Cefsulodine sodium waste.

G start Identify Cefsulodine Sodium Waste waste_type What is the waste form? start->waste_type solid Unused or Expired Solid Powder waste_type->solid Solid liquid Aqueous Solution (Stock, Unused Media, etc.) waste_type->liquid Liquid labware Contaminated Labware (Tubes, Plates, Pipette Tips) waste_type->labware Contaminated Labware/PPE spill Spill Cleanup Material waste_type->spill Spill Debris collect_solid Collect in Labeled Hazardous Waste Container (Solid Chemical Waste) solid->collect_solid inactivate Perform Chemical Inactivation (Protocol 4.1) liquid->inactivate labware->collect_solid spill->collect_solid neutralize Neutralize Solution (pH 6.0 - 8.0) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container (Aqueous Chemical Waste) neutralize->collect_liquid

Caption: Decision workflow for the proper segregation and disposal of Cefsulodine sodium waste.

Step-by-Step Disposal Protocols

This protocol uses alkaline hydrolysis to break the beta-lactam ring, followed by neutralization.[4][5]

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter or pH strips

  • Appropriate hazardous waste container (for aqueous chemical waste)

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE. Place the container with the Cefsulodine sodium solution on a stir plate.

  • Inactivation: For every one volume of Cefsulodine sodium solution, slowly add two volumes of 1 M NaOH solution while stirring. For example, to inactivate 100 mL of waste, add 200 mL of 1 M NaOH.

  • Reaction: Continue stirring the mixture at room temperature for at least 4 hours. This duration ensures complete hydrolysis of the beta-lactam ring.[4]

  • Neutralization: After the inactivation period, neutralize the basic solution. While continuously monitoring the pH, slowly add 1 M HCl dropwise. The addition of acid to a strong base is exothermic; proceed with caution.

  • pH Adjustment: Continue adding acid until the pH of the solution is between 6.0 and 8.0.[4]

  • Collection: Carefully transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste. Ensure the container is compatible with the solution and properly sealed.[15][19]

  • Final Disposal: Arrange for pickup of the waste container by your institution's certified hazardous waste management service.[16]

Unused or expired solid Cefsulodine sodium should not be inactivated directly in its powdered form.

Procedure:

  • Ensure the original container is tightly sealed. If the original container is compromised, transfer the powder to a new, suitable container inside a chemical fume hood to prevent dust inhalation.

  • Label the container clearly as "Hazardous Waste: Cefsulodine Sodium".[19]

  • Place the sealed container in a designated solid chemical waste accumulation area.

  • Arrange for pickup by your institution's hazardous waste management service.[16]

Disposable items that have come into contact with Cefsulodine sodium must be disposed of as solid hazardous waste.

Procedure:

  • Collect all contaminated items, such as pipette tips, tubes, gloves, and plasticware, in a designated hazardous waste bag or container.

  • Do not mix this waste with biohazardous "red bag" waste unless a biological hazard is also present.[16]

  • Seal the container or bag and label it as "Hazardous Waste: Cefsulodine Sodium Contaminated Debris".

  • Store and dispose of the container according to your institution's solid hazardous waste procedures.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.[11][18]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if significant dust is airborne.

  • Secure the Area: Restrict access to the spill area. If the powder is airborne, close the lab door and increase ventilation through the fume hoods.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator, gloves, safety goggles, and a lab coat.[11]

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[17] Do not use dry sweeping methods that could generate dust. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills: Cover the spill with an absorbent material. Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[17] All cleaning materials (sponges, paper towels) must be disposed of as solid hazardous waste (Protocol 4.3).

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution.

Data Summary for Inactivation Protocol

The key parameters for the recommended alkaline hydrolysis protocol are summarized below for quick reference.

ParameterSpecificationRationale
Inactivating Agent Sodium Hydroxide (NaOH)A strong base that effectively hydrolyzes the beta-lactam ring.[4][13]
Agent Concentration 1 Molar (1 M)A standard, effective concentration for beta-lactam inactivation.[5]
Waste-to-Agent Ratio 1:2 (by volume)Ensures a sufficient molar excess of hydroxide ions for complete reaction.[4]
Minimum Reaction Time 4 hours at room temp.Provides adequate time for the hydrolysis reaction to go to completion.
Neutralizing Agent Hydrochloric Acid (HCl)A strong acid for efficient neutralization of the excess NaOH.
Final pH Target 6.0 - 8.0A neutral pH range is required for safe collection and disposal.[4]

References

  • 103081 - Cefsulodin sodium salt - Safety Data Sheet. (2024). Santa Cruz Biotechnology.
  • Cefsulodin sodium salt hydrate - SAFETY D
  • Cefsulodin (sodium salt hydrate)
  • Cefsulodin sodium salt hydrate - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Cefsulodin sodium salt. (n.d.). Carl ROTH.
  • Safety Data Sheet: Cefsulodin Sodium Salt. (2021). MP Biomedicals.
  • Safety Data Sheet: Cefsulodin Sodium Salt. (2023). RPI.
  • Safety Data Sheet: Cefsulodin sodium salt ≥97 %, for biochemistry. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET: Cefsulodin sodium salt, 50 mg/ml in distilled w
  • Cefsulodin Sodium: FAQs, Protocols and Applic
  • Cefsulodin Sodium | C22H19N4NaO8S2 | CID 656644. (n.d.).
  • Cefsulodin sodium salt hydrate third-generation cephalosporin antibiotic. (n.d.). Sigma-Aldrich.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025). Bitesize Bio.
  • Cefsulodin sodium salt hydr
  • Cefsulodin | CAS 52152-93-9. (n.d.). P212121 Store.
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  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI.
  • Cefsulodin Sodium-selection antibiotic. (n.d.). TOKU-E.
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Handling

Personal protective equipment for handling Cefsulodine sodium

Cefsulodin Sodium Handling Protocol: PPE, Operational Workflow, and Disposal Strategies As a Senior Application Scientist, I frequently observe laboratories treating culture media supplements with less rigor than highly...

Author: BenchChem Technical Support Team. Date: March 2026

Cefsulodin Sodium Handling Protocol: PPE, Operational Workflow, and Disposal Strategies

As a Senior Application Scientist, I frequently observe laboratories treating culture media supplements with less rigor than highly toxic reagents. Cefsulodin sodium (CAS 52152-93-9), a third-generation cephalosporin commonly used in CIN agar for Yersinia isolation, demands strict operational discipline. While its acute systemic toxicity is exceptionally low, its structural identity as a beta-lactam antibiotic presents profound respiratory and dermal sensitization risks[1][2].

This guide provides a self-validating, mechanistic approach to handling Cefsulodin sodium. By understanding why specific protective measures are required, laboratory personnel can move beyond blind compliance to build a genuinely secure operational environment.

Hazard Profile & Mechanistic Causality

The primary danger of Cefsulodin sodium lies in its highly reactive beta-lactam ring. When inhaled as a fine dust, this ring can covalently bind to host carrier proteins (such as serum albumin) in the respiratory mucosa. This hapten-protein complex is recognized by the immune system, triggering an IgE-mediated response[1][3]. Subsequent exposures can lead to severe respiratory sensitization, manifesting as occupational asthma or even anaphylaxis (GHS Hazard H334)[1].

Because sensitization is irreversible, our entire operational strategy is predicated on zero-tolerance for aerosolization .

Table 1: Physicochemical & Toxicological Profile

ParameterValueMechanistic Implication / Note
CAS Number 52152-93-9[1]Unique identifier for safety tracking.
Molecular Weight 554.53 g/mol [2]Heavy enough to settle rapidly, but fine powder easily aerosolizes upon disturbance.
Oral LD50 (Rat) >15,000 mg/kg[2]Extremely low acute oral toxicity; ingestion is not the primary risk vector.
Storage Conditions 2–8°C (Short-term) to -20°C (Long-term)[3][4]Prevents thermal degradation of the active beta-lactam pharmacophore.
Primary GHS Hazards H315, H317, H319, H334, H335[1][2]Skin/eye irritation, dermal sensitization, and critical respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. PPE selection must be targeted against dust inhalation and dermal haptenization.

Table 2: PPE Requirements and Causality

PPE ComponentSpecificationCausality & Scientific Justification
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator[5].Required if handling outside a certified fume hood. Filters particles <5 microns, preventing deep pulmonary deposition of the beta-lactam hapten[3].
Hand Protection Nitrile gloves (Double-gloving recommended)[5].Nitrile provides an impermeable barrier against dermal sensitization (H317)[1]. Double gloving allows safe removal of the outer contaminated layer before exiting the hood.
Eye Protection Snug-fitting safety goggles[2][5].Prevents ocular mucosa exposure to airborne dust, mitigating serious eye irritation (H319)[2]. Standard safety glasses with gaps are inadequate.
Body Protection Front-closing, fluid-resistant lab coat[5].Prevents accumulation of invisible dust on personal clothing, which could otherwise be transported out of the laboratory[2].

Operational Workflow: Safe Handling & Preparation

To ensure trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check to confirm safety before proceeding.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood[4].

  • Validation: Verify inward airflow via the digital monitor (must be >100 fpm) or by observing the inward draw of a Kimwipe held at the sash edge.

  • Action: Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can aerosolize the fine Cefsulodin powder.

Step 2: Weighing & Reconstitution

  • Action: Place an anti-static weigh boat on the analytical balance. Anti-static materials prevent the powder from repelling and dispersing into the air.

  • Action: Use a dedicated, clean spatula to transfer the Cefsulodin sodium[4].

  • Action: Immediately cap the primary chemical container once the desired mass is achieved.

  • Validation: Do not transport dry powder across the lab. Add the initial diluent (e.g., sterile water) directly to the weigh boat or transfer the powder to a pre-filled tube inside the hood[5].

Step 3: Post-Operation Decontamination

  • Action: Wipe down the exterior of the reconstitution tube, the balance, and the hood surface with a damp, lint-free cloth.

  • Action: Remove the outer pair of gloves inside the hood and dispose of them in a designated biohazard/chemical waste bin before withdrawing your hands.

Emergency Response & Spill Protocol

If a dry powder spill occurs, standard sweeping will aerosolize the hazard. We must utilize chemical deactivation. Beta-lactam rings are highly susceptible to alkaline hydrolysis. Applying a base cleaves the ring, destroying both its antibacterial activity and its sensitizing epitope[4].

Step-by-Step Spill Response:

  • Evacuate & Ventilate: Immediately instruct personnel to step back. Allow the fume hood or laboratory HVAC system to clear airborne dust for 10–15 minutes[4].

  • Don Emergency PPE: Equip an N95/P100 respirator, safety goggles, and fresh nitrile gloves[4][5].

  • Containment: Gently cover the spilled powder with absorbent paper towels to prevent drafts from spreading it[4].

  • Alkaline Hydrolysis (Decontamination): Carefully pour a 10% caustic solution (e.g., 2.5M NaOH) over the absorbent towels, starting from the perimeter and working inward[4].

  • Incubation: Allow a 30-minute contact time for complete base-catalyzed hydrolysis of the Cefsulodin.

  • Validation: Use a pH indicator strip on the liquid residue to confirm the environment remains highly alkaline, validating that the decontaminant is active.

  • Collection: Using non-sparking tools or gloved hands, gather the saturated materials and place them in a sealable hazardous waste container[4].

Waste Disposal Plan

Environmental release of intact Cefsulodin promotes antimicrobial resistance (AMR) in environmental bacterial reservoirs.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must not be placed in standard trash. Dispose of them via high-temperature incineration through an approved hazardous waste contractor[3][4].

  • Liquid Waste: Never flush active Cefsulodin down the drain[3][4]. Liquid stocks must be deactivated via alkaline hydrolysis (as described in the spill protocol) or collected in dedicated, labeled hazardous chemical waste carboys for institutional disposal[4].

Operational Workflow Visualization

G Start Risk Assessment & PPE Donning Hood Fume Hood Containment Start->Hood Weigh Weighing & Reconstitution Hood->Weigh Spill Spill Event? Weigh->Spill Evac Evacuate & Ventilate Spill->Evac Spill Detected Waste Hazardous Waste Incineration Spill->Waste No Spill Decon Alkaline Hydrolysis (10% Caustic) Evac->Decon Decon->Waste

Caption: Cefsulodin Sodium Operational & Spill Response Workflow

References

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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